molecular formula C9H9NO4 B2983095 3,5-Dimethyl-2-nitrobenzoic acid CAS No. 52095-18-8

3,5-Dimethyl-2-nitrobenzoic acid

Cat. No.: B2983095
CAS No.: 52095-18-8
M. Wt: 195.174
InChI Key: HGFCXXRETYVGMH-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.174. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethyl-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCXXRETYVGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Strategic Insights into the Nitration of Substituted Aromatics

The synthesis of 3,5-dimethyl-2-nitrobenzoic acid from 3,5-dimethylbenzoic acid is a classic example of electrophilic aromatic substitution, a cornerstone of modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing not just a procedural walkthrough, but a deep dive into the mechanistic underpinnings and practical considerations that ensure a successful and safe synthesis. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and real-world application, offering insights that are born from experience in the field. We will explore the "why" behind every "how," ensuring a comprehensive understanding that empowers you to not only replicate this synthesis but also to troubleshoot and adapt it as needed.

The Chemistry of Nitration: A Mechanistic Overview

The nitration of an aromatic ring is a well-established electrophilic aromatic substitution (EAS) reaction. The core of this transformation lies in the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is subsequently attacked by the electron-rich π-system of the aromatic ring.

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

G

The Electrophilic Attack and Formation of the Sigma Complex

Once formed, the nitronium ion is attacked by the nucleophilic benzene ring of 3,5-dimethylbenzoic acid. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or a sigma complex. The formation of this intermediate is the rate-determining step of the reaction.

Regioselectivity: The Decisive Role of Substituents

The position of the incoming nitro group on the 3,5-dimethylbenzoic acid ring is not random; it is dictated by the directing effects of the existing substituents: the two methyl groups and the carboxylic acid group.

  • Methyl Groups (-CH₃): These are activating, ortho, para-directing groups. They donate electron density to the ring through an inductive effect, stabilizing the positive charge of the sigma complex when the attack occurs at the ortho or para positions.

  • Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group. It withdraws electron density from the ring, making electrophilic substitution more difficult. It directs incoming electrophiles to the meta position to avoid placing the positive charge of the sigma complex on the carbon atom bearing the electron-withdrawing group.

In the case of 3,5-dimethylbenzoic acid, these directing effects are in concert to favor substitution at the 2- and 6-positions, which are equivalent. These positions are ortho to a methyl group and meta to the carboxylic acid group, thus satisfying the electronic preferences of both types of substituents. The 4-position, while para to one methyl group, is ortho to the other methyl group and, importantly, ortho to the deactivating carboxylic acid group, which is electronically disfavored. Therefore, the primary product of this reaction is 3,5-dimethyl-2-nitrobenzoic acid.

G

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative method for the synthesis of 3,5-dimethyl-2-nitrobenzoic acid. As with any chemical synthesis, it is crucial to perform a thorough risk assessment before commencing any laboratory work.

Reagents and Equipment
Reagent/EquipmentPurpose
3,5-Dimethylbenzoic AcidStarting Material
Concentrated Sulfuric Acid (98%)Catalyst and Solvent
Concentrated Nitric Acid (70%)Nitrating Agent
IceQuenching the reaction
Deionized WaterWashing the product
EthanolRecrystallization Solvent
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Dropping funnelControlled addition of nitrating mixture
Ice-salt bathTemperature Control
ThermometerMonitoring reaction temperature
Büchner funnel and flaskFiltration
Standard laboratory glassware
Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated nitric acid to a larger volume of concentrated sulfuric acid while cooling the mixture in an ice-salt bath. A typical ratio is a 1:2 to 1:3 molar excess of nitric acid relative to the 3,5-dimethylbenzoic acid. Crucial Insight: Preparing the nitrating mixture beforehand and cooling it ensures that the highly exothermic process of mixing the acids is controlled before it is introduced to the reaction.

  • Dissolution of the Starting Material: In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve the 3,5-dimethylbenzoic acid in concentrated sulfuric acid. This should be done while cooling the flask in an ice-salt bath to maintain a temperature between 0-5°C.[1]

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid using a dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature between 0-5°C.[1] Expert Tip: Maintaining a low temperature is critical to prevent the formation of dinitrated byproducts and other side reactions.[1]

  • Reaction Monitoring: After the addition of the nitrating mixture is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude 3,5-dimethyl-2-nitrobenzoic acid will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals. Collect the purified crystals by vacuum filtration.

G

Safety and Handling: A Self-Validating System of Protocols

Nitration reactions are inherently hazardous due to the use of strong, corrosive acids and the exothermic nature of the reaction. A robust safety protocol is non-negotiable.

HazardMitigation Measures
Corrosive Acids Always handle concentrated nitric and sulfuric acids in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.
Exothermic Reaction Strict temperature control is paramount. Use an ice-salt bath to maintain the recommended temperature range. Add the nitrating mixture slowly and monitor the temperature continuously. Be prepared for a rapid cooling response in case of a temperature excursion.
Runaway Reaction Inadequate cooling or too rapid addition of the nitrating agent can lead to a dangerous thermal runaway, characterized by a rapid increase in temperature and the evolution of toxic nitrogen dioxide gas.[1] In such an event, immediately cease the addition of the nitrating agent and apply maximum cooling.
Waste Disposal Acidic waste should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal, in accordance with local environmental regulations.

Characterization and Quality Control

The identity and purity of the synthesized 3,5-dimethyl-2-nitrobenzoic acid should be confirmed through standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: To confirm the substitution pattern and the presence of all expected protons.

    • ¹³C NMR: To confirm the number and types of carbon atoms.

    • IR Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time or consider a slight increase in the molar excess of the nitrating agent.
Loss of product during work-up or recrystallization.Ensure the product is fully precipitated before filtration. Use a minimal amount of hot solvent for recrystallization.
Formation of Byproducts Reaction temperature was too high.Ensure strict adherence to the 0-5°C temperature range.[1]
Dinitration.Use a controlled amount of the nitrating agent.
Product is an oil or does not solidify Impurities are present.Attempt to purify a small sample by column chromatography to isolate the desired product and induce crystallization.
The product may have a low melting point if impure.Ensure thorough washing to remove residual acids.

Conclusion

The synthesis of 3,5-dimethyl-2-nitrobenzoic acid is a prime example of how a deep understanding of reaction mechanisms and careful control of experimental parameters can lead to the successful and regioselective synthesis of a valuable chemical intermediate. By adhering to the principles of scientific integrity, maintaining rigorous safety standards, and applying the field-proven insights provided in this guide, researchers can confidently approach this synthesis and adapt it for their specific needs in the pursuit of scientific discovery and drug development.

References

Sources

In-Depth Technical Guide: Regioselective Nitration of 3,5-Dimethylbenzoic Acid to Yield the 2-Nitro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the regioselective nitration of 3,5-dimethylbenzoic acid to synthesize its 2-nitro isomer. The content herein is structured to deliver not just procedural steps, but also the underlying scientific principles governing the reaction's selectivity and success.

Introduction: Significance and Application

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of the versatile nitro group, which serves as a precursor for a multitude of functional groups, most notably amines. 3,5-Dimethyl-2-nitrobenzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis via the direct nitration of 3,5-dimethylbenzoic acid presents an interesting case of regioselectivity, governed by the combined electronic effects of the substituents on the aromatic ring. Understanding and controlling this selectivity is paramount for efficient and high-yield synthesis.

The Science of Selectivity: Mechanistic Insights

The nitration of 3,5-dimethylbenzoic acid is an electrophilic aromatic substitution (EAS) reaction. The key to achieving the desired 2-nitro isomer lies in understanding the directing effects of the substituents already present on the benzene ring: two methyl groups (-CH₃) and a carboxylic acid group (-COOH).

  • Methyl Groups (-CH₃): These are electron-donating groups (EDGs) through an inductive effect.[1] They activate the ring towards electrophilic attack and are ortho, para-directors.[2][3] This means they increase the electron density at the positions ortho and para to themselves, making these sites more attractive to an incoming electrophile.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) due to both inductive and resonance effects.[1][4] It deactivates the ring towards electrophilic attack and is a meta-director.[2][4]

In the case of 3,5-dimethylbenzoic acid, the positions open for substitution are 2, 4, and 6.

  • Position 2 (and 6): This position is ortho to a methyl group and meta to the carboxylic acid group.

  • Position 4: This position is para to the carboxylic acid group and ortho to both methyl groups.

The directing effects are synergistic in favor of substitution at the 2- and 6-positions. The activating, ortho-directing influence of the methyl group at position 3 directs the incoming electrophile to position 2. Simultaneously, the deactivating, meta-directing carboxylic acid group also directs the electrophile to position 2. The strong activation from the two methyl groups outweighs the deactivation by the carboxylic acid group, allowing the reaction to proceed. Substitution at the 4-position is disfavored as it is para to the deactivating carboxylic acid group.

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.[5][6] The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the highly reactive nitronium ion.[5]

Reaction Mechanism

The mechanism proceeds through the classical steps of electrophilic aromatic substitution:

  • Generation of the Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylbenzoic acid attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The attack occurs preferentially at the 2-position.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 2-nitro-3,5-dimethylbenzoic acid.[5]

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Nitration_Mechanism cluster_reactants Reactant & Electrophile cluster_intermediate Intermediate cluster_product Product reactant 3,5-Dimethylbenzoic Acid sigma_complex Sigma Complex (Arenium Ion) reactant->sigma_complex Electrophilic Attack electrophile Nitronium Ion (NO₂⁺) product 2-Nitro-3,5-dimethylbenzoic Acid sigma_complex->product Deprotonation

Caption: Electrophilic Aromatic Substitution Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the nitration of 3,5-dimethylbenzoic acid.

Materials and Reagents
Reagent/MaterialFormulaPurity/Concentration
3,5-Dimethylbenzoic AcidC₉H₁₀O₂≥98%
Concentrated Sulfuric AcidH₂SO₄95-98%
Concentrated Nitric AcidHNO₃68-70%
Deionized WaterH₂O-
IceH₂O-
EthanolC₂H₅OHFor recrystallization
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Procedure

A. Preparation of the Nitrating Mixture

  • In a clean, dry beaker, carefully add a measured volume of concentrated nitric acid.

  • Cool the nitric acid in an ice bath.

  • Slowly and cautiously, with continuous stirring, add an equal volume of concentrated sulfuric acid to the nitric acid.[7] Caution: This mixing process is highly exothermic and should be performed slowly and in an ice bath to control the temperature.[8]

B. Nitration Reaction

  • In a separate flask, dissolve a pre-weighed amount of 3,5-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid.

  • Cool this flask in an ice bath to a temperature between 0 and 5 °C.[7]

  • While vigorously stirring the solution of 3,5-dimethylbenzoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel. Maintain the reaction temperature below 10 °C to prevent the formation of unwanted byproducts and multiple nitrations.[9]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes.[5]

C. Work-up and Isolation

  • Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring.[7][10] The crude 2-nitro-3,5-dimethylbenzoic acid will precipitate as a solid.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.[11]

  • Wash the crude product with several portions of cold deionized water to remove any residual acid.[7][11]

D. Purification

  • The crude product can be purified by recrystallization. A common solvent for this is a mixture of ethanol and water.[7]

  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified product in a desiccator or a low-temperature oven.

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Experimental_Workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix dissolve_reactant Dissolve 3,5-Dimethylbenzoic Acid in H₂SO₄ start->dissolve_reactant nitration Nitration Reaction (Add Nitrating Mix, <10°C) prep_nitrating_mix->nitration dissolve_reactant->nitration workup Work-up (Pour onto ice) nitration->workup filtration1 Vacuum Filtration (Isolate crude product) workup->filtration1 recrystallization Recrystallization (Ethanol/Water) filtration1->recrystallization filtration2 Vacuum Filtration (Isolate pure product) recrystallization->filtration2 drying Drying filtration2->drying end Pure 2-Nitro-3,5- dimethylbenzoic Acid drying->end

Caption: Experimental Workflow for Synthesis.

Product Characterization

The identity and purity of the synthesized 2-nitro-3,5-dimethylbenzoic acid should be confirmed using standard analytical techniques:

  • Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the substitution pattern. Key signals to look for include the two aromatic protons, the two methyl groups, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the nine unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H stretch (a broad peak around 3000 cm⁻¹), and the carbonyl C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (195.17 g/mol ).[12]

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[13][14] They can cause severe burns upon contact with skin or eyes.[13][14] Always handle these acids in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[13][14]

  • Exothermic Reaction: The reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, potentially causing an explosion or fire.[8][15] The use of an ice bath and slow, controlled addition of reagents is crucial.

  • Toxic Fumes: The reaction can produce toxic fumes, including nitrogen oxides.[16] All procedures should be performed in a certified chemical fume hood.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional and local regulations.

Conclusion

The regioselective nitration of 3,5-dimethylbenzoic acid to yield the 2-nitro isomer is a practical and illustrative example of electrophilic aromatic substitution where the directing effects of multiple substituents are harnessed to achieve a desired outcome. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can efficiently synthesize this valuable chemical intermediate. The importance of rigorous safety measures cannot be overstated due to the hazardous nature of the reagents and the reaction itself.

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Solubility of 3,5-Dimethyl-2-nitrobenzoic Acid in Common Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences bioavailability, process development, and formulation design. This technical guide provides an in-depth exploration of the solubility characteristics of 3,5-Dimethyl-2-nitrobenzoic acid (DMNA), a substituted aromatic carboxylic acid of interest in synthetic chemistry and drug discovery. In the absence of extensive published quantitative solubility data for DMNA, this document focuses on the underlying principles governing its solubility, provides a robust, field-proven experimental protocol for its determination, and uses solubility data from structurally similar analogs to establish predictive insights. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this compound.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a compound's potential success. Poor solubility can lead to a cascade of challenges, including unreliable results in biological screening, difficulties in formulation, and ultimately, poor bioavailability that can terminate the development of an otherwise promising therapeutic candidate. 3,5-Dimethyl-2-nitrobenzoic acid (CAS 52095-18-8) is a compound whose structural features—a carboxylic acid, a nitro group, and two methyl groups on an aromatic ring—present a unique and informative case study in solubility. Understanding how these functional groups interact with various solvents is paramount for its effective use in synthesis, purification, and potential formulation.

This guide provides the theoretical framework and practical tools necessary to approach the solubility of DMNA with scientific rigor. We will first dissect the molecule's physicochemical properties to predict its behavior, then present a gold-standard experimental method for precise measurement, and finally, discuss the interpretation of the resulting data.

Physicochemical Characterization of 3,5-Dimethyl-2-nitrobenzoic Acid

A molecule's structure is the primary determinant of its solubility. The interplay of its functional groups dictates polarity, acidity, and the capacity for intermolecular interactions such as hydrogen bonding.

PropertyValue / Inferred CharacteristicSource / Rationale
CAS Number 52095-18-8[1]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Physical Form Solid[1][2]
pKa (Acidity) Inferred: ~3.5 - 4.2The pKa of benzoic acid is ~4.2[3]. The electron-withdrawing nitro group significantly increases acidity (e.g., 3-nitrobenzoic acid pKa is 3.47)[4][5][6]. The two electron-donating methyl groups slightly decrease acidity (3,5-dimethylbenzoic acid pKa is 4.32)[7]. The net effect for DMNA is a predicted increase in acidity compared to benzoic acid.
Polarity & logP Moderately Polar; Inferred logP < 2.2The carboxylic acid and nitro groups are highly polar. The aromatic ring and methyl groups are nonpolar. The XLogP3 for the non-nitrated analog, 3,5-dimethylbenzoic acid, is 2.2[8]. The addition of a polar nitro group is expected to lower the logP, indicating increased relative water solubility compared to its analog.

The key to understanding DMNA's solubility lies in the balance of these features:

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). Its acidity allows for significant solubility increases in basic solvents through salt formation.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor but not a donor. Its presence increases the overall polarity of the molecule and the acidity of the carboxylic acid[3].

  • Dimethylated Benzene Ring: The aromatic ring itself is nonpolar and capable of π-π stacking interactions. The two methyl (-CH₃) groups are nonpolar and increase the lipophilicity (fat-solubility) of the molecule.

This structural combination suggests that DMNA will exhibit moderate solubility in polar solvents, particularly those that can engage in hydrogen bonding, and lower solubility in nonpolar hydrocarbon solvents.

Theoretical Framework: Intermolecular Forces and "Like Dissolves Like"

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). This process can be conceptually broken down into three steps:

  • Solute-Solute Interaction (ΔH₁): Energy is required to overcome the intermolecular forces holding the DMNA molecules together in the crystal lattice. This is an endothermic process.

  • Solvent-Solvent Interaction (ΔH₂): Energy is required to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process.

  • Solute-Solvent Interaction (ΔH₃): Energy is released when the DMNA molecule forms new interactions with the solvent molecules. This is an exothermic process.

Solubility is favored when the energy released in Step 3 is comparable to or greater than the energy required for Steps 1 and 2. This principle is often simplified to the adage, "like dissolves like." Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For DMNA, we can predict a solubility hierarchy based on solvent properties.

Caption: Thermodynamic cycle of dissolution for a solid solute in a liquid solvent.

  • High Solubility Expected: In polar protic solvents like methanol and ethanol . These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid and nitro groups.

  • Moderate Solubility Expected: In polar aprotic solvents like acetone , ethyl acetate , and acetonitrile . These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid proton.

  • Low Solubility Expected: In nonpolar solvents like toluene , hexane , and cyclohexane . These solvents primarily interact through weak van der Waals forces and cannot effectively solvate the polar functional groups of DMNA.

Comparative data for structurally related compounds supports these predictions. For example, 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid consistently show their highest solubilities in polar solvents like methanol and ethanol, and their lowest in water and toluene[9].

CompoundMethanolEthanolEthyl AcetateAcetonitrileTolueneWater
3-Nitrobenzoic Acid HighHighModerateModerateLowVery Low
3,5-Dinitrobenzoic Acid HighHighModerateModerateLowVery Low
Table based on solubility trends reported in Zhang et al.[9]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive way to determine solubility is through experimentation. The equilibrium or thermodynamic shake-flask method is the gold-standard for generating reliable solubility data[10]. It is a self-validating system because it ensures the solution has reached equilibrium with the solid phase.

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified analytically.

Materials and Equipment
  • 3,5-Dimethyl-2-nitrobenzoic acid (solid, purity >98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials or flasks with PTFE-lined screw caps

  • Orbital shaker with temperature control (or water bath shaker)

  • Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: 3,5-Dimethyl-2-nitrobenzoic acid is harmful if swallowed, inhaled, or in contact with skin[1][2]. Handle the solid powder in a well-ventilated area or a fume hood to avoid dust inhalation.

  • Solvents: Handle all organic solvents in a fume hood. Be aware of the specific flammability and toxicity risks associated with each solvent.

Step-by-Step Methodology

prep Step 1: Preparation Add excess solid DMNA to a known volume/mass of solvent. equil Step 2: Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours. prep->equil sep Step 3: Phase Separation Allow solid to settle. Filter supernatant through 0.22 µm PTFE syringe filter. equil->sep quant Step 4: Quantification Dilute filtrate accurately. Measure concentration via UV-Vis Spectrophotometry. sep->quant calc Step 5: Calculation Calculate original concentration, accounting for dilution. Report as mg/mL or mol/L. quant->calc

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Part A: Sample Preparation and Equilibration

  • Dispensing: To a series of glass vials, add a known volume or mass of each test solvent (e.g., 5.0 mL).

  • Solute Addition: Add an excess amount of solid 3,5-Dimethyl-2-nitrobenzoic acid to each vial. "Excess" means enough solid remains undissolved at the end of the experiment to be clearly visible. This ensures saturation. A starting point is ~50-100 mg for a 5 mL volume.

  • Sealing: Tightly seal the vials with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C) and agitate at a moderate speed (e.g., 150-200 rpm).

    • Causality Insight: Continuous agitation ensures intimate contact between the solid and solvent, facilitating the dissolution process. A long equilibration time (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium, as dissolution can be slow[6]. Temperature control is critical as solubility is highly temperature-dependent.

Part B: Phase Separation and Sample Analysis

  • Settling: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 1-2 hours to let the excess solid settle.

  • Filtration: Carefully draw the clear supernatant into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops. Filter the required volume of the saturated solution into a clean, dry vial.

    • Causality Insight: Filtration is a critical step to remove all undissolved micro-particulates. Failure to do so will lead to an overestimation of solubility, as these particles could dissolve during the subsequent dilution and analysis steps.

  • Dilution: Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the analytical method. For example, pipette 100 µL of the filtrate into a 10 mL volumetric flask and dilute to the mark (a 1:100 dilution).

  • Quantification (UV-Vis Spectrophotometry): a. Create a Calibration Curve: Prepare a series of standard solutions of DMNA of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot Absorbance vs. Concentration to generate a calibration curve and determine the linear regression equation (y = mx + c). b. Measure Sample: Measure the absorbance of the diluted sample solution at the same λ_max.

  • Calculation: Use the calibration curve's equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of DMNA in that solvent at the specified temperature.

Conclusion

While published quantitative data for the solubility of 3,5-Dimethyl-2-nitrobenzoic acid is scarce, a robust understanding of its physicochemical properties allows for strong predictions of its behavior in various organic solvents. The molecule's polarity, driven by the carboxylic acid and nitro groups, suggests favorable solubility in polar protic and aprotic solvents, a prediction supported by data from structural analogs. For researchers requiring precise quantitative data, the shake-flask method detailed in this guide provides a reliable and scientifically sound protocol. By combining theoretical prediction with rigorous experimental validation, scientists and drug developers can effectively manage and leverage the solubility characteristics of this compound for successful research and development outcomes.

References

  • BenchChem. (n.d.). Physical and chemical properties of 3,5-Dimethoxybenzoic Acid. Retrieved from BenchChem website. [Link not available]
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A Technical Guide to the Acidity and pKa of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and dissociation constant (pKa) of 3,5-Dimethyl-2-nitrobenzoic acid. We will dissect the intricate interplay of electronic and steric effects imposed by the nitro and dimethyl substituents on the benzoic acid framework. This guide synthesizes theoretical principles with practical, field-proven methodologies for pKa determination, offering both qualitative understanding and quantitative data. It is designed to serve as a robust resource for professionals in chemical research and pharmaceutical development, where precise understanding of a molecule's ionization behavior is paramount for predicting its pharmacokinetic and pharmacodynamic properties.

Introduction: The Chemical Landscape of Substituted Benzoic Acids

The acidity of carboxylic acids, quantified by the pKa value, is a fundamental property that dictates their behavior in chemical and biological systems. For aromatic carboxylic acids like benzoic acid, the acidity can be finely tuned by the nature and position of substituents on the benzene ring.

The Acidity of Benzoic Acid: A Baseline

Benzoic acid is a weak acid with a pKa of approximately 4.20.[1][2][3] This dissociation in water establishes an equilibrium between the neutral acid and its conjugate base, the benzoate anion. The stability of this anion is a key determinant of the acid's strength. The carboxyl group is attached to an sp2-hybridized carbon of the benzene ring, which is more electronegative than an sp3-hybridized carbon, contributing to benzoic acid being a stronger acid than aliphatic carboxylic acids like acetic acid.[4]

Principles of Substituent Effects

Substituents on the benzene ring alter the acidity of benzoic acid through a combination of electronic and steric effects.

  • Electronic Effects : These are categorized into inductive and resonance effects.

    • Inductive Effect (-I/+I) : This effect is transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) possess a negative inductive effect (-I), pulling electron density away from the ring and the carboxyl group. This stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa).[4][5][6] Conversely, electron-donating groups (EDGs) like alkyl groups (e.g., methyl, -CH₃) have a positive inductive effect (+I), pushing electron density towards the ring, which destabilizes the carboxylate anion and decreases acidity (raising the pKa).[4][5]

    • Resonance Effect (-R/+R) : This effect involves the delocalization of π-electrons across the aromatic system. EWGs like -NO₂ exhibit a negative resonance effect (-R), withdrawing electron density from the ring, which further stabilizes the conjugate base.[7] EDGs can donate electron density via a positive resonance effect (+R).

  • Steric Effects & The Ortho-Effect : Substituents in the ortho position relative to the carboxylic acid group often induce a more significant increase in acidity than predicted by electronic effects alone.[4][8] This "ortho-effect" is attributed to steric hindrance that forces the -COOH group to twist out of the plane of the benzene ring.[8][9] This twisting inhibits resonance between the carboxyl group and the ring, a phenomenon known as Steric Inhibition of Resonance (SIR).[9][10] This disruption ultimately increases the acidity.

Physicochemical Profile of 3,5-Dimethyl-2-nitrobenzoic Acid

Chemical Structure: C₉H₉NO₄ CAS Number: 52095-18-8[11]

The molecule 3,5-Dimethyl-2-nitrobenzoic acid presents a fascinating case where multiple substituent effects are at play.

The Interplay of Substituents: A Qualitative Analysis
  • Ortho-Nitro Group (-NO₂ at C2) : This is the dominant influence on acidity. As a powerful electron-withdrawing group, it exerts a strong -I and -R effect, significantly stabilizing the carboxylate anion.[4][5][7] Furthermore, its position at the ortho-carbon introduces a profound steric effect, forcing the carboxyl group out of the ring's plane, which enhances acidity.[8]

  • Meta-Methyl Groups (-CH₃ at C3 and C5) : Methyl groups are weakly electron-donating through their +I effect.[12] In the meta position, their influence is primarily inductive and relatively weak, slightly destabilizing the carboxylate anion and thus working to decrease acidity.

The net result is an acid that is expected to be significantly stronger than benzoic acid, with the acid-strengthening ortho-nitro group overwhelmingly counteracting the weak acid-weakening effect of the two meta-methyl groups.

The pKa of 3,5-Dimethyl-2-nitrobenzoic Acid: A Comparative Analysis

To contextualize the acidity of 3,5-Dimethyl-2-nitrobenzoic acid, it is instructive to compare its pKa with that of related, simpler benzoic acids.

Quantitative Acidity Data

The acidic strength of an organic acid is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The experimentally determined pKa values for relevant compounds are summarized below.

CompoundSubstituentsPosition(s)pKa Value (in water at 25°C)
Benzoic Acid(Reference)-~4.20[1][2][13]
2-Nitrobenzoic Acid-NO₂ortho~2.17[7][14][15]
3,5-Dimethylbenzoic Acid-CH₃, -CH₃meta, meta~4.32[16]
3,5-Dimethyl-2-nitrobenzoic Acid -NO₂, -CH₃, -CH₃ ortho, meta, meta No experimental value found in searches.

Note: An exhaustive search did not yield a publicly available, experimentally determined pKa value for 3,5-Dimethyl-2-nitrobenzoic acid. The value would need to be determined experimentally or predicted computationally.

Analysis and Prediction
  • 2-Nitrobenzoic acid (pKa ≈ 2.17) is about 100 times more acidic than benzoic acid, demonstrating the powerful acid-strengthening effect of an ortho-nitro group.[7][14]

  • 3,5-Dimethylbenzoic acid (pKa ≈ 4.32) is slightly weaker than benzoic acid, which is consistent with the weak electron-donating (+I) effect of two meta-methyl groups.[16]

Based on this analysis, the pKa of 3,5-Dimethyl-2-nitrobenzoic acid is predicted to be very close to that of 2-nitrobenzoic acid (pKa ≈ 2.17). The two meta-methyl groups will have a minor acid-weakening effect, likely raising the pKa slightly. A reasonable estimate would place the pKa in the range of 2.2 to 2.5 .

Experimental Determination of pKa: A Practical Workflow

For novel compounds or where literature data is unavailable, the pKa must be determined experimentally. Potentiometric titration is a fundamental, reliable, and widely used method for this purpose.[7][17][18]

Principle of Potentiometric Titration

This method involves monitoring the pH of the acid solution as it is neutralized by a standardized strong base (e.g., NaOH). A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, where exactly half of the acid has been neutralized.[7][19]

Step-by-Step Experimental Protocol
  • Preparation :

    • Accurately weigh a sample of 3,5-Dimethyl-2-nitrobenzoic acid.

    • Dissolve the sample in a known volume of a suitable solvent. Due to the limited water solubility of many substituted benzoic acids, a co-solvent system (e.g., water-ethanol mixture) may be necessary.

    • Prepare a standardized titrant solution of ~0.1 M NaOH.

  • Calibration :

    • Calibrate a pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.00, 7.00, 10.00) to ensure accurate pH readings.[20]

  • Titration :

    • Place the acid solution in a beaker with a magnetic stir bar for constant mixing.

    • Immerse the calibrated pH electrode into the solution.[18][20]

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL).

    • After each increment, allow the pH reading to stabilize before recording both the added volume and the pH. Continue this process well past the equivalence point (the region of the most rapid pH change).

  • Data Analysis and Interpretation :

    • Plot the titration curve: pH (y-axis) vs. volume of NaOH added (x-axis).

    • Determine the equivalence point (V_eq), which is the point of steepest inflection on the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.[21]

    • Calculate the half-equivalence point volume (V_eq / 2).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[7]

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_cal 2. Calibration cluster_titration 3. Titration cluster_analysis 4. Data Analysis P1 Prepare Acid Solution (Known Concentration) P2 Standardize NaOH Titrant (~0.1 M) C1 Calibrate pH Meter (Standard Buffers pH 4, 7, 10) P2->C1 T1 Titrate Acid with NaOH C1->T1 T2 Record pH vs. Volume Added T1->T2 A1 Plot Titration Curve (pH vs. Volume) T2->A1 A2 Determine Equivalence Point (Veq) (e.g., via 1st Derivative) A1->A2 A3 Find Half-Equivalence Point (Veq / 2) A2->A3 A4 pKa = pH at Veq / 2 A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction of pKa: An In Silico Approach

In modern drug discovery and chemical research, computational methods are increasingly used to predict molecular properties like pKa before synthesis, saving time and resources.[22][23] These methods use quantum mechanics (QM) or a combination of QM and machine learning to estimate the acidity from a molecule's structure.[24][25]

Theoretical Background

The most common ab initio methods involve calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa can then be derived using the relationship:

pKa = ΔG / (2.303 * RT)

where R is the gas constant and T is the temperature. Calculating ΔG in a solvent is complex and requires sophisticated thermodynamic cycles and solvation models to account for the interaction of the acid and its conjugate base with water molecules.[26]

Mandatory Visualization: Factors Influencing Acidity

acidity_factors cluster_effects Substituent Effects cluster_mechanisms Mechanisms cluster_outcome Outcome Molecule 3,5-Dimethyl-2-nitrobenzoic Acid Nitro Ortho-Nitro Group (-NO₂) Molecule->Nitro Methyl Meta-Methyl Groups (-CH₃) Molecule->Methyl EW Strong Electron Withdrawal (-I, -R Effects) Nitro->EW SIR Steric Inhibition of Resonance (Ortho-Effect) Nitro->SIR ED Weak Electron Donation (+I Effect) Methyl->ED Anion Stabilization of Carboxylate Anion EW->Anion SIR->Anion ED->Anion (minor destabilization) Acidity Increased Acidity (Lower pKa) Anion->Acidity

Caption: Interplay of effects on the acidity of the target molecule.

Conclusion and Applications

For drug development professionals, an accurate pKa value is indispensable. It dictates a compound's solubility, lipophilicity, and ability to cross biological membranes—all critical components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A low pKa, as predicted for this molecule, indicates that it will exist primarily in its ionized (anionic) form at physiological pH (~7.4), which will have profound implications for its formulation, route of administration, and interaction with biological targets. Therefore, the experimental determination of its pKa using a robust method like potentiometric titration is a crucial step in its characterization as a potential pharmaceutical agent or intermediate.

References

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  • Turito. (2023, January 20). Benzoic Acid - Structure, Properties, Reactions. Retrieved from [Link]

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  • Unknown Author. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Fiveable. (2025, August 15). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

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  • Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25, 250-254.
  • Martinez, A., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1645.
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  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-15.
  • Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Quora. (n.d.). Why does the SIR effect in benzoic acid increase its acidic strength despite not allowing proper delocalisation with the benzene ring? Organic Chemistry club. Retrieved from [Link]

  • Routledge. (2017). Computational Approaches for the Prediction of pKa Values. Retrieved from [Link]

  • Böhm, S., & Exner, O. (2001). Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid. New Journal of Chemistry, 25(2), 250-254.
  • Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17038-17047.
  • De Biasi, V., et al. (2014). Development of Methods for the Determination of pKa Values. Analyst, 139(5), 1157-1165.
  • Barroso-Flores, J. (2018, December 27). Estimation of pKa Values through Local Electrostatic Potential Calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

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Section 1: Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Dimethyl-2-nitrobenzoic Acid

Introduction

3,5-Dimethyl-2-nitrobenzoic acid (CAS No. 52095-18-8) is a substituted aromatic carboxylic acid utilized in specialized research and development settings. As with many nitroaromatic compounds, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's safety profile, handling procedures, and emergency responses.

It is critical to note that detailed toxicological and environmental data for this specific molecule are not extensively published. Therefore, this guide synthesizes the available information for 3,5-Dimethyl-2-nitrobenzoic acid with established safety principles for structurally related compounds, such as other nitrobenzoic acids. This approach, rooted in chemical analogy, provides a robust framework for risk assessment and the implementation of protective measures. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to work safely and effectively.

A precise understanding of a compound's identity and physical characteristics is the foundation of a comprehensive safety assessment. These properties influence storage conditions, handling techniques, and potential exposure routes.

Table 1: Chemical Identifiers for 3,5-Dimethyl-2-nitrobenzoic acid

IdentifierValueSource
CAS Number 52095-18-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
InChI Key HGFCXXRETYVGMH-UHFFFAOYSA-N
Synonyms 3,5-dimethyl-2-nitrobenzoic acid

Table 2: Physicochemical Properties of 3,5-Dimethyl-2-nitrobenzoic acid

PropertyValueSource
Physical Form Solid
Purity ≥98% (Typical)
Boiling Point 363.5 ± 30.0 °C at 760 mmHg
Storage Temperature Room Temperature

Section 2: Hazard Identification and Toxicological Profile

Based on the Globally Harmonized System (GHS), 3,5-Dimethyl-2-nitrobenzoic acid is classified as a hazardous substance. Understanding these hazards is crucial for preventing accidental exposure and mitigating health risks.

GHS Classification and Hazard Statements

The compound is designated with the GHS07 pictogram, indicating that it is harmful.

Table 3: GHS Hazard and Precautionary Statements

CodeStatementSource
H302 Harmful if swallowed
H312 Harmful in contact with skin
H332 Harmful if inhaled
P261 Avoid breathing dust/fume/gas/mist/vapours/spray[1][2]
P280 Wear protective gloves/protective clothing/eye protection/face protection[3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][4]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2]

Toxicological Insights: The Rationale Behind the Hazards

  • Systemic Toxicity (Harmful by all routes): The primary concern with many aromatic nitro compounds is their potential to cause methemoglobinemia upon absorption into the bloodstream.[5][6] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac dysrhythmias and respiratory distress.[5][6] Although this effect has not been specifically documented for 3,5-Dimethyl-2-nitrobenzoic acid, it is a known risk for the chemical class and the primary justification for the H302/H312/H332 classifications.

  • Irritation: While not formally classified as an irritant based on available data, related dinitrobenzoic acids are known to cause skin, eye, and respiratory irritation.[1][4][7] The acidic nature of the carboxylic group combined with the nitro functional groups can lead to localized inflammation upon contact. It is prudent to handle this compound as a potential irritant.

Routes of Exposure and Target Organs Diagram 1: Primary Exposure Routes and Potential Target Organs cluster_exposure Routes of Exposure cluster_organs Potential Target Organs Inhalation Inhalation (Dust) Lungs Respiratory System (Irritation) Inhalation->Lungs Ingestion Ingestion GI Gastrointestinal Tract Ingestion->GI Dermal Dermal Contact Skin Skin (Irritation, Absorption) Dermal->Skin Eye Eye Contact Eyes Eyes (Irritation) Eye->Eyes Blood Bloodstream (Systemic Toxicity, Methemoglobinemia) Lungs->Blood Skin->Blood GI->Blood PPE Selection Workflow Diagram 2: Task-Based PPE Selection Workflow Start Start Task Assessment Task Handling Solid Powder? Start->Task SplashRisk Risk of Splash? Task->SplashRisk Yes BasePPE Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Task->BasePPE No (e.g., handling sealed container) SplashRisk->BasePPE No (e.g., weighing small amount) EnhancedPPE Enhanced PPE: - Standard PPE - Face Shield SplashRisk->EnhancedPPE Yes (e.g., making solution) End Proceed with Task BasePPE->End EnhancedPPE->End

Caption: Diagram 2: Task-Based PPE Selection Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is paramount for preventing incidents.

Protocol for Handling Solid 3,5-Dimethyl-2-nitrobenzoic acid

  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Aliquotting: To minimize dust generation, avoid pouring the dry powder. [5]Use a spatula or scoop to carefully transfer the solid from the stock container to a tared weigh boat or vessel.

  • Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. [5][8] Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container to prevent contamination and accidental misuse. [5][8]* Location: Keep in a cool, dry, well-ventilated area designated for chemical storage. [5][8]Store at room temperature as recommended. * Incompatibilities: Segregate from strong oxidizing agents and strong bases. [9][10]Aromatic nitro compounds can react exothermically or create unstable products when mixed with strong bases.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Table 4: First Aid Measures

Exposure RouteProcedureSource
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention.[4][8][11]
Skin Contact 1. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. 2. Seek medical attention if irritation persists.[1][3][4]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1][4][11]
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[4][5][8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. [1][5]* Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5][9]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products. [1][5] Accidental Release Measures (Spills)

The following protocol is for a small solid spill. For a large spill, evacuate the area and contact institutional emergency personnel.

Spill Response Workflow Diagram 3: Small Solid Spill Response Workflow Spill Spill Occurs Alert Alert others in the area Spill->Alert Secure Restrict access to the area Alert->Secure PPE Don appropriate PPE (Gloves, Goggles, Lab Coat, +/- Respirator) Secure->PPE Contain Gently cover the spill with absorbent pads to prevent dust generation PPE->Contain Cleanup Carefully sweep solid into a labeled waste container. Do NOT dry sweep. Contain->Cleanup Decon Wipe the spill area with a damp cloth, then clean with soap and water Cleanup->Decon Dispose Dispose of all cleanup materials as hazardous waste Decon->Dispose End Report Incident Dispose->End

Caption: Diagram 3: Small Solid Spill Response Workflow.

Section 6: Disposal Considerations

Chemical waste must be managed in a way that ensures the safety of personnel and protects the environment.

  • Waste Classification: 3,5-Dimethyl-2-nitrobenzoic acid and any materials contaminated with it (e.g., gloves, weigh boats, cleanup materials) must be treated as hazardous chemical waste. [3]* Disposal Procedure: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed. Dispose of the waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations. [4][5]

References

  • Safety Data Sheet - 3,5-Dinitrobenzoic acid . Chemwatch. [Link]

  • MATERIAL SAFETY DATA SHEET - 4-Bromo-5-fluoro-2-nitrobenzoic acid . Chemcia Scientific. [Link]

  • Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98% . Cole-Parmer. [Link]

  • Safety Data Sheet - 5,5'-Dithio-bis-(2-nitrobenzoic acid) . Carl ROTH. [Link]

  • 3,5-Dimethyl-4-nitrobenzoic acid PubChem Entry . PubChem. [Link]

  • 3,5-Dinitrobenzoic acid PubChem Entry . PubChem. [Link]

  • Safety Data Sheet - 5,5'-Dithio-bis-(2-nitrobenzoic acid) ≥98 %, p.a. . Carl ROTH. [Link]

  • Safety Data Sheet - 3-Nitrobenzoic acid . Carl ROTH. [Link]

Sources

An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 3,5-Dimethyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Proactive Stability Profiling in Modern Chemical Development

In the landscape of pharmaceutical and chemical development, understanding the intrinsic stability of a molecule is not merely a regulatory checkpoint; it is a cornerstone of rational design, risk mitigation, and quality assurance. For a compound like 3,5-Dimethyl-2-nitrobenzoic acid, with its nuanced electronic and steric characteristics, a proactive and mechanistically-driven approach to stability testing is paramount. This guide moves beyond rote protocol execution, offering a deeper synthesis of the chemical principles governing its potential degradation. By dissecting the molecule's inherent vulnerabilities and strengths, we can design more intelligent, efficient, and predictive stability studies. This document is structured to empower researchers, scientists, and drug development professionals to not only identify degradation products but to understand their formation, thereby enabling the development of robust formulations and reliable analytical methods.

Molecular Profile and Intrinsic Stability Characteristics

3,5-Dimethyl-2-nitrobenzoic acid is an aromatic carboxylic acid featuring a sterically crowded arrangement of substituents. The stability of the molecule is dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl groups (-CH₃), all attached to a stable benzene ring.

  • Electron-Withdrawing Nitro Group: The powerful inductive and resonance effects of the nitro group render the aromatic ring electron-deficient. This electronic state significantly increases the molecule's resistance to electrophilic attack and oxidative degradation.[1][2]

  • Electron-Donating Methyl Groups: Conversely, the two methyl groups donate electron density to the ring, slightly counteracting the effect of the nitro group. They also provide steric hindrance around the adjacent functional groups.

  • Carboxylic Acid Group: This functional group is the primary site for acid-base chemistry and potential decarboxylation under thermal stress.

This unique electronic and steric profile suggests a molecule that is generally robust but possesses specific vulnerabilities, particularly concerning the C-NO₂ bond and the carboxylic acid moiety under energetic stress conditions.

PropertyValue / DescriptionSource
IUPAC Name 3,5-Dimethyl-2-nitrobenzoic acid-
CAS Number 52095-18-8[3]
Molecular Formula C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [4]
Physical Form Solid[3]
Boiling Point 363.5 ± 30.0 °C at 760 mmHg[3]
Solubility Expected to have low solubility in water but be soluble in organic solvents like ethanol and methanol, typical for nitrobenzoic acids.[5][5]
Intrinsic Stability The electron-deficient aromatic ring is resistant to oxidation. The C-NO₂ bond is the most probable site for initial thermal cleavage.[1][6][1][6]

Potential Degradation Pathways and Forced Degradation Protocols

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing stability-indicating analytical methods, as mandated by ICH guidelines.[7][8] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately resolve and quantify any significant degradants without destroying the parent molecule entirely.

Thermal Degradation

Causality: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[9] For nitrobenzoic acids, two primary pathways are anticipated: cleavage of the weakest bond, typically the C-NO₂ bond, and decarboxylation of the carboxylic acid group.[6][10] Theoretical and experimental studies on isomers like 2-nitrobenzoic acid confirm that decomposition is initiated by the C-NO₂ bond cleavage, releasing hazardous nitrogen oxides (NOx).[6][11][12]

Predicted Degradation Products:

  • 2,4-Dimethylnitrobenzene (via decarboxylation)

  • 3,5-Dimethylbenzoic acid (via denitration)

  • Gaseous products: CO₂, CO, NOx[6]

Thermal_Degradation parent 3,5-Dimethyl-2-nitrobenzoic acid product1 2,4-Dimethylnitrobenzene + CO₂ parent->product1 Decarboxylation (Heat) product2 3,5-Dimethylphenyl radical + •NO₂ parent->product2 C-NO₂ Bond Cleavage (Heat) gases NOx, CO, CO₂ product2->gases Further Fragmentation

Fig 1: Proposed thermal degradation pathways.

Experimental Protocol: Thermal Stress (Solid State)

  • Sample Preparation: Place 5-10 mg of 3,5-Dimethyl-2-nitrobenzoic acid in a clean, dry glass vial with a loose-fitting cap to allow for the escape of any evolved gases.

  • Stress Condition: Place the vial in a calibrated oven at a temperature significantly above accelerated stability conditions but below the melting/decomposition point (e.g., start at 105°C) for a defined period (e.g., 24, 48, 72 hours).

  • Time Point Sampling: At each time point, remove a sample, allow it to cool to room temperature.

  • Analysis: Dissolve a known quantity of the stressed sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using a validated stability-indicating HPLC-UV method, comparing it against an unstressed control sample.

  • Characterization: If significant degradation is observed, analyze the sample using LC-MS to identify the mass of the degradation products and confirm the proposed structures.

Oxidative Degradation

Causality: While the electron-deficient aromatic ring is resistant to oxidation, strong oxidizing agents like hydroxyl radicals (•OH), often generated via Fenton's reagent (H₂O₂ + Fe²⁺), can induce degradation.[13] The attack can occur at the aromatic ring, leading to hydroxylation, or at the benzylic positions of the methyl groups. Complete mineralization to CO₂ and nitrate can occur under prolonged exposure.[13][14]

Predicted Degradation Products:

  • Hydroxylated derivatives (e.g., 3,5-Dimethyl-5-hydroxy-2-nitrobenzoic acid)

  • Oxidized methyl group derivatives (e.g., 3-Carboxy-5-methyl-2-nitrobenzoic acid)

  • Ring-opened products (e.g., carboxylic acids) under harsh conditions.

Oxidative_Degradation parent 3,5-Dimethyl-2-nitrobenzoic acid product1 Hydroxylated Derivatives parent->product1 product2 Methyl-Oxidized Derivatives parent->product2 reagent H₂O₂ / Fe²⁺ (Fenton's Reagent) reagent->parent •OH Attack product3 Ring-Opened Products product1->product3 product2->product3

Fig 2: Potential oxidative degradation pathways.

Experimental Protocol: Oxidative Stress

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Condition: In a volumetric flask, add 1 mL of the stock solution to 1 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂). Protect the solution from light and store it at room temperature. A parallel experiment can be conducted with the addition of a catalytic amount of FeCl₂ to initiate the Fenton reaction.

  • Time Point Sampling: Sample the reaction mixture at various time points (e.g., 2, 8, 24 hours).

  • Quenching: If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite.

  • Analysis: Dilute the samples with the mobile phase and analyze immediately using HPLC-UV and LC-MS. Compare against a control sample prepared without the oxidizing agent.

Photodegradation

Causality: Nitroaromatic compounds can absorb UV light, leading to electronic excitation. This can result in direct photolysis or the generation of reactive species, especially in the presence of photosensitizers.[15] The most common photochemical reaction for nitroaromatics is the reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives. Advanced Oxidation Processes (AOPs) combining UV light with H₂O₂ can lead to rapid degradation via hydroxyl radicals.[14][16]

Predicted Degradation Products:

  • 3,5-Dimethyl-2-nitrosobenzoic acid

  • 3,5-Dimethyl-2-aminobenzoic acid

  • Nitrophenol-type products via hydroxylation[16]

Photodegradation_Pathway cluster_main Photochemical Reduction of Nitro Group Parent 3,5-Dimethyl-2-nitrobenzoic acid (-NO₂) Nitroso Nitroso Derivative (-NO) Parent->Nitroso hν, [H] Hydroxylamino Hydroxylamino Derivative (-NHOH) Nitroso->Hydroxylamino [H] Amino Amino Derivative (-NH₂) Hydroxylamino->Amino [H]

Fig 3: Stepwise photoreduction of the nitro group.

Experimental Protocol: Photostability (ICH Q1B)

  • Sample Preparation: Prepare samples of the solid drug substance and a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water). Place them in chemically inert, transparent containers.

  • Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Stress Condition: Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the results to determine the extent of degradation due to light exposure. Any significant increase in degradation in the exposed sample compared to the dark control indicates photosensitivity.

Hydrolytic Degradation (Acidic & Basic)

Causality: The core structure of 3,5-Dimethyl-2-nitrobenzoic acid, consisting of stable C-C and C-N bonds, is expected to be highly resistant to hydrolysis under mild acidic and basic conditions. The carboxylic acid and nitro functional groups do not typically undergo hydrolysis. However, forced degradation studies under extreme pH and temperature are required to confirm this stability and to ensure the analytical method is not compromised by co-eluting peaks under these conditions.[7]

Predicted Degradation Products:

  • The parent compound is expected to be largely stable. Under extreme conditions (e.g., high temperature and high acid/base concentration), decarboxylation might be induced.

Experimental Protocol: Acid and Base Stress

  • Sample Preparation: Prepare three sets of samples. To 1 mL of a 1 mg/mL stock solution, add:

    • Acid: 1 mL of 0.1 N HCl

    • Base: 1 mL of 0.1 N NaOH

    • Neutral: 1 mL of water

  • Stress Condition: Heat the samples in a water bath at a controlled temperature (e.g., 60-80°C) for a set period (e.g., 24 hours).

  • Neutralization: After heating, cool the samples to room temperature. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC-UV and LC-MS. Compare the results against the neutral (water) control and an unstressed reference standard.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. The cornerstone of a SIM is its ability to separate the parent peak from all potential degradation product peaks. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[17][18]

SIM_Development_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Select Detection Wavelength Dev2->Dev3 Val1 Specificity (Forced Degradation) Dev3->Val1 Inject Stressed Samples Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4

Fig 4: Workflow for stability-indicating method development.

Exemplary HPLC-UV Method Protocol

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[17]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[18]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm or PDA scan from 200-400 nm.[18]

Summary of Forced Degradation Strategy

The following table summarizes the recommended stress conditions and the primary degradation pathways to investigate for 3,5-Dimethyl-2-nitrobenzoic acid.

Stress ConditionReagents & ConditionsPrimary Degradation MechanismPotential Major Degradants
Acid Hydrolysis 0.1 N HCl, 80°C, 24hHydrolysis (unlikely)Expected to be stable
Base Hydrolysis 0.1 N NaOH, 80°C, 24hHydrolysis (unlikely)Expected to be stable
Oxidation 3% H₂O₂, RT, 24hRadical attack on ring or CH₃Hydroxylated and/or methyl-oxidized products
Thermal Solid state, 105°C, 72hC-NO₂ cleavage, Decarboxylation2,4-Dimethylnitrobenzene, NOx
Photochemical ICH Q1B light exposurePhotoreduction of nitro groupNitroso and Amino derivatives

Conclusion

3,5-Dimethyl-2-nitrobenzoic acid is predicted to be a chemically stable molecule, with its primary liabilities being thermal decomposition and potential photoreduction of the nitro group. Its electron-deficient aromatic system provides inherent resistance to oxidative and hydrolytic degradation under standard conditions. A comprehensive stability assessment, guided by the forced degradation protocols outlined herein, is crucial for any research or development program. The successful development of a stability-indicating HPLC method, challenged with samples from these stress studies, will ensure the generation of reliable data for formulation development, shelf-life determination, and regulatory submissions. This mechanistic approach provides a robust framework for fully characterizing the stability profile of this important chemical entity.

References

  • SciELO. (2024). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available at: [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Jung, A., et al. (2001). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Lipczynska-Kochany, E. (2018). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Engineering and Science. Available at: [Link]

  • García Einschlag, F.S. (2011). Degradation of Nitroaromatic Compounds by Homogeneous AOPs. IntechOpen. Available at: [Link]

  • Kulkarni, M., & Chaudhari, A. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. Available at: [Link]

  • Li, J., et al. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Quimica Nova. Available at: [Link]

  • Mahmood, I., et al. (1976). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • R Discovery. (2025). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. Available at: [Link]

  • Williams, R.E., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]

  • ACS Publications. (2001). Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Trapido, M., et al. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry. Available at: [Link]

  • Lipczynska-Kochany, E., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Water Research. Available at: [Link]

  • ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. Available at: [Link]

  • R Discovery. (2008). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Available at: [Link]

  • AIP Publishing. (2019). Advanced oxidative degradation of benzoic acid and 4-nitro benzoic acid–A comparative study. AIP Conference Proceedings. Available at: [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. Available at: [Link]

  • Pandey, G., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers in Microbiology. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zhang, Y., et al. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. Available at: [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5,5'-Dithio-bis-(2-nitrobenzoic acid). Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Chemical Researchers, Process Scientists, and Drug Development Professionals Scope: Mechanistic rationale, quantitative reaction parameters, detailed experimental protocol, and self-validating analytical criteria.

Mechanistic Causality & Reaction Design

The nitration of 3,5-dimethylbenzoic acid is a classic example of electrophilic aromatic substitution (EAS) governed by a complex interplay of electronic directing effects and spatial sterics[1]. To successfully synthesize 3,5-dimethyl-2-nitrobenzoic acid , researchers must carefully control the reaction kinetics and thermodynamic variables to drive regioselectivity and prevent catastrophic thermal runaway[2].

  • Electronic Activation: The substrate features two methyl groups at the C3 and C5 positions. These groups are strongly activating and act as ortho/para directors[3]. In contrast, the carboxylic acid group at C1 is deactivating and directs meta[3].

  • Steric Competition: Because of these directing effects, electrophilic attack by the nitronium ion (

    
    ) is heavily favored at the C2, C4, and C6 positions. Positions C2 and C6 are chemically equivalent but sterically hindered by the adjacent carboxyl and methyl groups. Position C4 is flanked by two methyl groups. Consequently, nitration typically yields a crude mixture of 2-nitro and 4-nitro isomers[4].
    
  • Temperature as a Safety & Kinetic Control: The generation of the

    
     electrophile and the subsequent EAS are highly exothermic[2]. Operating the reaction strictly within a 0–5 °C window serves three critical purposes: it prevents dangerous thermal runaway, suppresses the over-oxidation of the activated methyl groups, and minimizes poly-nitration byproducts[2].
    

Experimental Workflow & Mechanistic Control

Workflow SM 3,5-Dimethylbenzoic Acid (Starting Material) EAS Electrophilic Aromatic Substitution (Steric & Electronic Interplay) SM->EAS Reagent HNO₃ / H₂SO₄ Mixture (0-5°C, NO₂⁺ Generation) Reagent->EAS Strict Temp Control Crude Crude Mixed Isomers (2-Nitro & 4-Nitro derivatives) EAS->Crude Quench Ice Quench & Filtration (Precipitation of acids) Crude->Quench Thermal Arrest Purify Fractional Recrystallization (Aqueous Ethanol) Quench->Purify Product Pure Target: 3,5-Dimethyl-2-nitrobenzoic Acid Purify->Product Isomer Separation

Figure 1: Workflow and mechanistic control for the regioselective synthesis.

Quantitative Reaction Parameters

The following stoichiometry and conditions must be meticulously observed to enforce the self-validating nature of the protocol.

ParameterMaterial / ValueMechanistic Purpose & Causality
Substrate 3,5-Dimethylbenzoic acid (1.0 eq)Precursor possessing defined regiochemical activation sites.
Nitrating Agent Concentrated

(1.1 - 1.2 eq)
Source of the electrophilic nitronium ion (

)[3].
Catalyst & Solvent Concentrated

(3-4 vol)
Protonates

; acts as a thermal mass/heat sink[2][3].
Reaction Temp. 0 – 5 °CSuppresses runaway thermodynamics and polynitration[2].
Quench Medium Crushed IceInstantly crashes reaction kinetics and precipitates product[2][3].
Purification Ethanol/Water MixtureExploits differential solubility between the 2-nitro and 4-nitro isomers[4].

Step-by-Step Experimental Protocol

Caution: Both concentrated sulfuric acid and nitric acid are severely corrosive and potent oxidizing agents. Ensure all steps are performed inside a certified fume hood with proper PPE (safety goggles, lab coat, acid-resistant gloves)[3].

Substrate Dissolution
  • In a clean, dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add a calculated volume of concentrated sulfuric acid (

    
    ) (approx. 3-4 mL per gram of substrate)[2][3][4].
    
  • Submerge the flask in a prepared ice-salt bath to bring the internal temperature below 5 °C[2].

  • Under vigorous stirring, slowly add 3,5-dimethylbenzoic acid in small portions. Causality: Gradual addition ensures the substrate fully dissolves without causing localized spikes in temperature[2].

Preparation of the Nitrating Mixture
  • In a separate, dry dropping funnel or flask, carefully mix concentrated nitric acid (

    
    ) into a small amount of concentrated sulfuric acid at a 1:3 molar ratio relative to the substrate[2].
    
  • Maintain this nitrating mixture in a separate ice bath until fully chilled[2].

Electrophilic Substitution (Nitration)
  • Attach the dropping funnel containing the cold nitrating mixture to the main reaction flask.

  • Begin dropwise addition of the nitrating mixture into the substrate solution[4].

  • Monitor the internal thermometer continuously. The rate of addition must be throttled to ensure the internal reaction temperature strictly stays between 0 °C and 5 °C[2][3]. Causality: This narrow thermal window is the primary defense against the evolution of brown nitrogen dioxide (

    
    ) gas and runaway oxidation[2].
    
  • Once the addition is complete, allow the mixture to stir in the cold bath for an additional 30–60 minutes to ensure complete conversion[3].

Quenching and Isolation
  • Prepare a large beaker containing an excess of finely crushed ice and a small amount of distilled water[3][4].

  • Slowly and carefully pour the acidic reaction mixture directly over the crushed ice under vigorous mechanical stirring[2][3]. Causality: The massive thermal sink of the ice absorbs the heat of acid dilution, instantly halting the EAS reaction. Simultaneously, the highly non-polar nitrated organic acids precipitate out of the aqueous phase[2].

  • Allow the slurry to stand for 15-30 minutes to ensure maximum crystal coagulation.

  • Filter the crude pale-yellow precipitate using a Büchner funnel under vacuum. Wash the filter cake extensively with ice-cold distilled water to remove all residual mineral acids[4].

Regio-Isomer Purification
  • The crude filter cake contains a mixture of the desired 3,5-dimethyl-2-nitrobenzoic acid and the byproduct 3,5-dimethyl-4-nitrobenzoic acid[4].

  • Transfer the crude solid to a clean flask and dissolve it in a minimum amount of boiling aqueous ethanol[3][4].

  • Allow the hot, clear solution to cool slowly to room temperature. Causality: Slower cooling rates dictate thermodynamic crystallization, strongly favoring the separation of the 2-nitro isomer from the 4-nitro isomer based on differing hydrogen-bonding profiles and lattice energies[4].

  • Isolate the purified crystals via vacuum filtration and dry under a high vacuum.

Quality Control & Self-Validating Analysis

To establish a self-validating protocol loop, the final product must be queried using orthogonal analytical techniques to rule out the presence of the 4-nitro isomer or unreacted starting material[4].

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: Dissolve ~10 mg of the purified crystals in an acetonitrile/water diluent (50:50) and inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min[4].

    • Validation: A single, sharp peak confirms isomeric purity. The 4-nitro isomer will display a distinct retention time due to varied dipole moments.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Protocol: Apply a small amount of the dried solid to an ATR crystal[4].

    • Validation: Look for broad O-H stretches of the carboxylic acid (~3000-2500 cm⁻¹), C=O stretches (~1700-1650 cm⁻¹), and diagnostic symmetric/asymmetric stretching of the newly introduced

      
       functional group (typically around ~1530 and ~1350 cm⁻¹)[4].
      
References

Sources

HPLC and GC-MS analytical methods for 3,5-Dimethyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analysis of 3,5-Dimethyl-2-nitrobenzoic acid by HPLC and GC-MS

Introduction

3,5-Dimethyl-2-nitrobenzoic acid (CAS No. 52095-18-8) is a substituted aromatic carboxylic acid. As a chemical intermediate, its purity and quantification are critical in various applications, including the synthesis of pharmaceuticals and other complex organic molecules. The presence of a carboxylic acid group, a nitro group, and a substituted aromatic ring gives this molecule distinct physicochemical properties that dictate the choice and design of appropriate analytical methodologies.

This guide provides a comprehensive overview of two powerful chromatographic techniques for the analysis of 3,5-Dimethyl-2-nitrobenzoic acid: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the necessary validation to ensure data integrity, in line with regulatory expectations.[1][2]

Physicochemical Properties and Analytical Considerations

Understanding the analyte's properties is foundational to method development.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₉H₉NO₄---
Molecular Weight 195.17 g/mol Used for preparing standard solutions of known molarity.[3]
Physical Form SolidSample preparation will involve dissolution in a suitable solvent.[3]
Functional Groups Carboxylic Acid (-COOH), Nitro (-NO₂)The polar carboxylic acid group makes the molecule suitable for reversed-phase HPLC. However, this same group imparts low volatility, necessitating derivatization for GC analysis.[4][5]
UV Absorbance Aromatic Nitro CompoundThe molecule is expected to have strong UV absorbance, making UV detection in HPLC a highly sensitive and suitable choice.[6]
Boiling Point 363.5 ± 30.0 °C at 760 mmHgThe high boiling point confirms the non-volatile nature of the compound, making direct GC analysis impractical.[3]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the premier technique for the routine analysis and quality control of 3,5-Dimethyl-2-nitrobenzoic acid.[7] The method separates compounds based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase.

Causality of Method Design:

  • Stationary Phase (C18): A C18 (octadecylsilyl) bonded silica column is chosen for its hydrophobicity, which provides excellent retention for moderately polar aromatic compounds like our analyte.[8]

  • Mobile Phase (Acidified): The mobile phase consists of an organic modifier (acetonitrile) and water. A key addition is an acid, such as phosphoric or formic acid. The carboxylic acid group on the analyte is weak and can exist in both ionized (R-COO⁻) and non-ionized (R-COOH) forms depending on the pH. The ionized form is highly polar and interacts poorly with the C18 stationary phase, leading to poor retention and asymmetric peak shapes. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (~pH 2-3), we suppress this ionization, ensuring the analyte remains in its more non-polar, non-ionized form. This results in consistent retention, improved peak symmetry, and robust separation.[6][9]

  • Detection (UV): The conjugated aromatic system and the nitro group are strong chromophores, allowing for sensitive detection using a standard UV detector. A wavelength of 230 nm is often effective for nitrobenzoic acid derivatives.[6]

Application Note: Purity Analysis by RP-HPLC

This protocol describes a validated HPLC method for determining the purity of 3,5-Dimethyl-2-nitrobenzoic acid.

1. Instrumentation and Materials
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric Acid (≥85%).

  • Reference standard of 3,5-Dimethyl-2-nitrobenzoic acid.

2. Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water.[8]

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and prepare similarly to the Standard Solution.[6] Filter the final solution through a 0.45 µm syringe filter before injection.[10][11]

3. Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 50% Mobile Phase A : 50% Mobile Phase B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 230 nm
Run Time 15 minutes
(These conditions are a starting point and may require optimization)
4. System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance.[12]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability of Peak Area (%RSD) RSD ≤ 2.0%
5. Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interference.

  • Perform the System Suitability Test as described above.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the average peak area from the Standard Solution injections (Area Percent method).

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup System Setup & Equilibration MobilePhase->SystemSetup StandardSol Standard Solution Preparation SST System Suitability Test (SST) StandardSol->SST SampleSol Sample Solution Preparation SampleInject Sample Injection SampleSol->SampleInject SystemSetup->SST SST->SystemSetup If Fail SST->SampleInject If Pass DataAcq Data Acquisition SampleInject->DataAcq Integration Peak Integration DataAcq->Integration Calculation Purity Calculation Integration->Calculation Report Generate Report Calculation->Report

Workflow for HPLC purity analysis.
Method Validation Synopsis

Any developed HPLC method must be validated to prove its suitability for the intended purpose, as per ICH guidelines.[12][13]

  • Specificity: The method's ability to assess the analyte in the presence of impurities, degradants, or excipients. This is often demonstrated through forced degradation studies (acid, base, oxidative, thermal stress).[7]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a specified range. A minimum of five concentrations are typically analyzed, with a correlation coefficient (r²) of ≥ 0.999 being the target.[14][15]

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120%), often by spiking a placebo matrix. Recovery should typically be within 98-102%.[14][15]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.[1]

    • Intermediate Precision: Assesses variations within a lab (different days, analysts, or equipment). Results are expressed as Relative Standard Deviation (RSD), which should typically be <2%.[13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±10% flow rate, ±2°C column temperature, minor changes in mobile phase pH), demonstrating its reliability for routine use.[13][14]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle and Rationale

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[2] However, for polar, non-volatile compounds like 3,5-Dimethyl-2-nitrobenzoic acid, direct analysis is not feasible. The high polarity and hydrogen-bonding capability of the carboxylic acid group prevent the molecule from vaporizing at temperatures compatible with GC columns, leading to poor chromatography or complete retention.[4]

The Critical Role of Derivatization: To overcome this, a chemical modification step known as derivatization is mandatory. The goal is to replace the active hydrogen of the carboxylic acid group with a non-polar, thermally stable functional group.[5] This transformation increases the analyte's volatility and reduces its polarity, making it suitable for GC analysis.

Causality of Method Design:

  • Derivatization Agent (Silylation): Silylation is a common and effective derivatization technique for carboxylic acids.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogen of the -COOH group to form a volatile trimethylsilyl (TMS) ester. This reaction is generally rapid and produces a stable derivative with excellent chromatographic properties.

  • Stationary Phase: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is ideal for separating the derivatized analyte from other sample components.[16]

  • Detection (Mass Spectrometry): The mass spectrometer provides highly specific detection. Operating in Electron Ionization (EI) mode, it fragments the derivatized analyte in a reproducible pattern, creating a unique mass spectrum (a chemical "fingerprint") that can be used for definitive identification.

Application Note: Trace Analysis and Identification by GC-MS

This protocol describes a method for the derivatization and subsequent GC-MS analysis of 3,5-Dimethyl-2-nitrobenzoic acid.

1. Instrumentation and Materials
  • GC-MS system with a suitable capillary column injector (Split/Splitless).

  • DB-5ms capillary column (or equivalent), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), available with or without 1% TMCS catalyst.

  • Pyridine or Acetonitrile (Anhydrous/Derivatization Grade).

  • Helium (Carrier Gas, 99.999% purity).

  • Reference standard of 3,5-Dimethyl-2-nitrobenzoic acid.

2. Sample Preparation and Derivatization Protocol

This procedure must be carried out in a moisture-free environment, as silylating reagents are sensitive to water.

  • Sample Preparation: Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30-45 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before injection. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions
ParameterCondition
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
(These conditions are a starting point and may require optimization)
GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing SamplePrep Sample Weighing/ Solvent Evaporation ReagentAdd Add Solvent & BSTFA Reagent SamplePrep->ReagentAdd Deriv Derivatization Reaction (Heating) ReagentAdd->Deriv Cooling Cool to Room Temp Deriv->Cooling Injection GC Injection Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection TIC Extract Total Ion Chromatogram (TIC) Detection->TIC Spectrum Analyze Mass Spectrum TIC->Spectrum LibrarySearch Library Search/ Identification Spectrum->LibrarySearch Quant Quantification Spectrum->Quant

Workflow for GC-MS analysis including derivatization.
Method Validation Synopsis

Validation for GC-MS methods follows similar principles to HPLC but with considerations for the derivatization step and mass spectrometric detection.[13][17]

  • Specificity: Confirmed by the combination of chromatographic retention time and the uniqueness of the mass spectrum. No interfering peaks should be present at the retention time of the analyte.[15]

  • Linearity: A calibration curve is generated using standards that have undergone the same derivatization process as the samples. A correlation coefficient (r²) of ≥ 0.999 is desired.[13]

  • Accuracy & Precision: Evaluated similarly to HPLC, but it is crucial that the standards and QC samples are subjected to the entire sample preparation and derivatization procedure to account for any variability in reaction efficiency.[13][17]

  • LOD & LOQ: Determined by analyzing serially diluted standards. GC-MS can offer very low detection limits, especially when operating in Selected Ion Monitoring (SIM) mode.

  • Robustness: Small variations in GC parameters (oven ramp rate, injector temperature) and derivatization conditions (reaction time, temperature) are tested to ensure the method's reliability.[13]

Method Comparison: HPLC vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on polarity in the liquid phase.Separation based on volatility/boiling point in the gas phase.
Sample Prep Simple dissolution and filtration.Requires a mandatory, moisture-sensitive derivatization step.
Speed Typically faster for routine QC (10-15 min runs).Longer due to sample prep and oven cool-down times.
Selectivity Good; based on retention time and UV spectrum.Excellent; based on retention time and unique mass spectrum ("fingerprint").
Primary Use Quantitative analysis, purity testing, routine QC.Confirmatory analysis, impurity identification, trace-level analysis.
Instrumentation Common in QC labs, relatively robust.More complex, requires vacuum systems.
Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of 3,5-Dimethyl-2-nitrobenzoic acid, each with a distinct purpose. RP-HPLC stands out as the method of choice for routine quality control, offering a simple, robust, and efficient means for quantification and purity assessment without the need for complex sample preparation. Conversely, GC-MS , while requiring a critical derivatization step, provides unparalleled specificity and sensitivity, making it the ideal tool for structural confirmation, impurity identification, and trace-level analysis. The selection between these two methods should be guided by the specific analytical objective, whether it be routine process control or in-depth structural investigation.

References
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • Eserian, J. K. (2021, January 4). HPLC Method Validation Guide. Scribd. Retrieved from [Link]

  • Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38, 212–228. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]

  • American Chemical Society. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Hordiienko, O., et al. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Retrieved from [Link]

  • HPLC.eu. (n.d.). Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]

  • Pall Corporation. (n.d.). HPLC and Chromatography Sample Prep. Retrieved from [Link]

  • Chen, C. S., et al. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PMC. Retrieved from [Link]

  • Joyce, K. B., et al. (1997). HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid). Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1757-63. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. Retrieved from [Link]

  • Riddles, P. W., et al. (1979). Ellman's Reagent: 5,5'-dithiobis(2-nitrobenzoic Acid)--A Reexamination. Analytical Biochemistry, 94(1), 75-81. Retrieved from [Link]

Sources

Application Note: 3,5-Dimethyl-2-nitrobenzoic Acid as a Versatile Precursor for the Synthesis of Novel Benzoxazole Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Benzoxazole Scaffold and the Utility of 3,5-Dimethyl-2-nitrobenzoic Acid

The benzoxazole framework is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The planar structure of the benzoxazole nucleus allows for diverse substitutions, enabling the fine-tuning of the physicochemical and biological properties of the resulting molecules.[2] This application note details the use of 3,5-Dimethyl-2-nitrobenzoic acid as a readily available and versatile starting material for the efficient synthesis of novel 5,7-dimethyl-2-substituted-benzoxazoles. The strategic placement of the nitro and carboxylic acid functionalities on the benzene ring, along with the two methyl groups, provides a unique platform for generating a library of new chemical entities with potential therapeutic applications.

The key transformation highlighted in this guide is a one-pot reductive cyclization reaction. This approach offers significant advantages in terms of operational simplicity, atom economy, and the ability to generate structural diversity from a common precursor. By leveraging the reactivity of the nitro group, we can achieve an in-situ formation of an ortho-amino phenol intermediate, which then undergoes condensation with a variety of aldehydes to yield the desired benzoxazole derivatives.

Chemical Properties and Reactivity of 3,5-Dimethyl-2-nitrobenzoic Acid

3,5-Dimethyl-2-nitrobenzoic acid is a solid organic compound with the chemical formula C₉H₉NO₄. The presence of the electron-withdrawing nitro group ortho to the carboxylic acid function influences the reactivity of the molecule in several key ways:

  • Activation of the Nitro Group for Reduction: The nitro group is readily susceptible to reduction under various conditions to form an amino group. This transformation is the cornerstone of its application in the synthesis of nitrogen-containing heterocycles.

  • Carboxylic Acid Reactivity: The carboxylic acid moiety can be activated to form esters or amides, although in the context of this application note, it participates in the cyclization step to form the oxazole ring.

  • Aromatic Ring Substitution: The electronic nature of the substituents on the aromatic ring influences its susceptibility to further electrophilic or nucleophilic aromatic substitution, although for the purpose of this guide, we will focus on the reactions of the existing functional groups.

The strategic positioning of the functional groups in 3,5-Dimethyl-2-nitrobenzoic acid makes it an ideal substrate for tandem reactions where the reduction of the nitro group is immediately followed by an intramolecular or intermolecular cyclization event.

Core Synthetic Strategy: One-Pot Reductive Cyclization

The synthesis of 5,7-dimethyl-2-substituted-benzoxazoles from 3,5-Dimethyl-2-nitrobenzoic acid can be efficiently achieved through a one-pot reaction that involves two key steps:

  • Reduction of the Nitro Group: The nitro group is reduced to an amine in the presence of a suitable reducing agent.

  • Condensation and Cyclization: The in-situ generated 2-amino-3,5-dimethylphenol intermediate reacts with an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and dehydration to yield the benzoxazole ring system.

This one-pot approach is highly efficient as it avoids the isolation of the potentially unstable aminophenol intermediate.

Proposed Mechanistic Pathway

G cluster_0 One-Pot Synthesis of 5,7-Dimethyl-2-Substituted-Benzoxazoles A 3,5-Dimethyl-2-nitrobenzoic acid D In-situ generation of 2-Amino-3,5-dimethylphenol A->D Reduction B Aldehyde (R-CHO) E Schiff Base Intermediate B->E C Reducing Agent (e.g., Na2S2O4) C->D D->E Condensation F Cyclized Intermediate E->F Intramolecular Cyclization G 5,7-Dimethyl-2-substituted-benzoxazole F->G Dehydration

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocols

This section provides a representative protocol for the one-pot synthesis of 5,7-dimethyl-2-substituted-benzoxazoles. This protocol is based on established methods for the reductive cyclization of ortho-nitrobenzoic acids and related compounds.[3][4]

Representative Protocol: One-Pot Synthesis of 2-Aryl-5,7-dimethylbenzoxazoles

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dimethyl-2-nitrobenzoic acid (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and dimethylformamide (DMF, 5 mL).

  • Stir the mixture at room temperature to dissolve the solids.

  • Add sodium dithionite (Na₂S₂O₄) (3.0 mmol) to the reaction mixture in one portion.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-5,7-dimethylbenzoxazole.

  • Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental Workflow

G A Combine Reactants: 3,5-Dimethyl-2-nitrobenzoic acid, Aldehyde, Na2S2O4 in DMF B Heat and Reflux (100-110 °C, 2-4 h) A->B C Reaction Monitoring by TLC B->C D Work-up: Quench with water, Extract with Ethyl Acetate C->D E Purification: Column Chromatography D->E F Characterization: NMR, MS E->F G Pure 5,7-Dimethyl-2-substituted-benzoxazole F->G

Caption: Generalized experimental workflow for the one-pot synthesis.

Data Presentation: Expected Products and Yields

The following table summarizes the expected 2-aryl-5,7-dimethylbenzoxazole products from the reaction of 3,5-Dimethyl-2-nitrobenzoic acid with various aromatic aldehydes. The yields are estimated based on literature reports for similar reductive cyclization reactions.

EntryAldehyde (R-CHO)Product (5,7-Dimethyl-2-R-benzoxazole)Expected Yield (%)
1Benzaldehyde2-Phenyl-5,7-dimethylbenzoxazole75-85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-5,7-dimethylbenzoxazole70-80
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-5,7-dimethylbenzoxazole78-88
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-5,7-dimethylbenzoxazole65-75
52-Thiophenecarboxaldehyde2-(Thiophen-2-yl)-5,7-dimethylbenzoxazole70-80

Applications in Drug Discovery and Medicinal Chemistry

Benzoxazole derivatives are known to exhibit a wide range of biological activities. While specific data for 5,7-dimethyl-substituted benzoxazoles requires further investigation, the introduction of these methyl groups can influence the lipophilicity and metabolic stability of the compounds, potentially enhancing their pharmacokinetic properties. Based on studies of structurally related benzoxazoles, the synthesized compounds from this protocol could be screened for various biological activities, including:

  • Anticancer Activity: Many benzoxazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6] For instance, certain 5-methylbenzoxazole derivatives have demonstrated significant anticancer activity against HepG2 and MCF-7 cell lines.[7][8]

  • Antimicrobial Activity: The benzoxazole scaffold is present in several compounds with antibacterial and antifungal properties.[1]

  • Enzyme Inhibition: Substituted benzoxazoles have been identified as inhibitors of various enzymes, including VEGFR-2, which is implicated in angiogenesis.[6][9]

Conclusion

This application note provides a comprehensive guide to the synthesis of novel 5,7-dimethyl-2-substituted-benzoxazoles using 3,5-Dimethyl-2-nitrobenzoic acid as a versatile and readily accessible starting material. The detailed one-pot reductive cyclization protocol offers an efficient and straightforward method for generating a library of new heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. The presented workflow and mechanistic insights provide a solid foundation for researchers and scientists to explore the synthesis and biological evaluation of this promising class of molecules.

References

  • Al-Ostath, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2469-2485. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2103-2117. Available at: [Link]

  • El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1335-1344. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. Available at: [Link]

  • Pore, V. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(9), 704-708. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Patil, S. A., et al. (2012). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Medicinal Chemistry Research, 21(10), 2824-2833. Available at: [Link]

  • Pore, V. S., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. CoLab.ws. Available at: [Link]

  • Nakao, Y., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1479-1487. Available at: [Link]

  • MedCrave. (2017). Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave. Available at: [Link]

  • Kamal, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Available at: [Link]

  • Laha, J. K., et al. (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry, 89(1), 725-730. Available at: [Link]

  • Korich, A. L., & Hughes, T. S. (2007). A Facile, One-Pot Procedure for Forming Diarylimines from Nitroarenes and Benzaldehydes. Synlett, 2007(16), 2602-2604. Available at: [Link]

  • Threadgill, M. D., et al. (2005). Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. NUS Pharmacy. Available at: [Link]

Sources

Application Notes and Protocols for 3,5-Dimethyl-2-nitrobenzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Ligand with Tunable Steric and Electronic Properties

3,5-Dimethyl-2-nitrobenzoic acid is an aromatic carboxylate ligand distinguished by a unique substitution pattern that imparts significant potential in coordination chemistry. The molecule features a carboxylic acid group for metal binding, two electron-donating methyl groups, and a strongly electron-withdrawing nitro group positioned ortho to the carboxylate. This specific arrangement of functional groups offers a powerful tool for researchers to rationally design and synthesize novel metal complexes.

The key attributes of this ligand are:

  • Versatile Coordination Modes: The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate chelate, and bridging modes. This versatility allows for the construction of diverse architectures, from simple discrete metal complexes to complex multi-dimensional coordination polymers and metal-organic frameworks (MOFs).[1][2]

  • Steric Influence: The presence of a methyl group and a nitro group flanking the coordinating carboxylate function introduces significant steric hindrance. This can be exploited to control the coordination number of the metal center, influence the geometry of the resulting complex, and potentially create coordinatively unsaturated metal sites for applications in catalysis.

  • Electronic Tuning: The opposing electronic effects of the electron-donating methyl groups and the electron-withdrawing nitro group allow for the fine-tuning of the ligand's electron density. This modulation is transferred to the metal center upon coordination, influencing the electronic properties, redox potentials, and ultimately, the reactivity and physical properties (e.g., magnetism, luminescence) of the final complex.[1][2]

Coordination compounds synthesized from nitrobenzoic acid derivatives have shown significant promise in various fields, particularly as antimicrobial and anticancer agents.[1] The chelation of a metal ion can enhance the biological activity of the organic ligand, often leading to synergistic effects.[1][3] This guide provides the foundational knowledge and detailed protocols for synthesizing the 3,5-dimethyl-2-nitrobenzoic acid ligand and employing it in the creation of new coordination compounds.

Synthesis of the Ligand: 3,5-Dimethyl-2-nitrobenzoic Acid

The synthesis of 3,5-dimethyl-2-nitrobenzoic acid is most practically achieved through the electrophilic nitration of its precursor, 3,5-dimethylbenzoic acid. The directing effects of the substituents on the aromatic ring—two activating, ortho-, para-directing methyl groups and one deactivating, meta-directing carboxylic acid group—favor the substitution of the incoming electrophile (the nitronium ion, NO₂⁺) at the C2 or C6 positions.[4][5] Precise control over reaction conditions, particularly temperature, is critical to ensure high regioselectivity and prevent undesirable side reactions like polynitration.[6]

Proposed Synthetic Workflow

cluster_0 Ligand Synthesis A 3,5-Dimethylbenzoic Acid C Electrophilic Aromatic Substitution (0-5 °C) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Reaction Quenching (Ice) C->D E Precipitation & Filtration D->E F Purification (Recrystallization) E->F G 3,5-Dimethyl-2-nitrobenzoic Acid F->G

Caption: Proposed workflow for the synthesis of the target ligand.

Experimental Protocol: Nitration of 3,5-Dimethylbenzoic Acid

This protocol is adapted from established procedures for the nitration of substituted benzoic acids.[4][6]

Materials and Reagents:

  • 3,5-Dimethylbenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Cooling: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (approx. 3-4 mL per gram of starting material). Cool the flask in an ice-salt bath to bring the internal temperature to below 5°C.[6]

  • Dissolution: While maintaining the low temperature, slowly add 3,5-dimethylbenzoic acid in small portions. Stir until the solid has completely dissolved.

  • Nitrating Agent Addition: Slowly add concentrated nitric acid (approx. 1.0-1.2 eq) dropwise via a dropping funnel. Crucially, maintain the reaction temperature between 0-5°C throughout the addition to prevent the formation of byproducts. [6]

  • Reaction: After the addition is complete, continue stirring the mixture in the cold bath for an additional 30-60 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (approx. 10-15 g per gram of starting material) in a separate beaker with vigorous stirring.[6]

  • Isolation: A solid precipitate will form. Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water to remove residual acids.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture to yield the pure 3,5-dimethyl-2-nitrobenzoic acid as a crystalline solid.

Application Notes: Designing Coordination Complexes

The unique structure of 3,5-dimethyl-2-nitrobenzoic acid makes it a compelling ligand for constructing metal complexes with tailored properties.

A. Building Blocks for Biologically Active Compounds

There is a substantial body of research demonstrating the enhanced antimicrobial and anticancer activities of metal complexes compared to their free organic ligands.[1][3] The mechanism often involves increased lipophilicity of the complex, which facilitates passage through cell membranes.[1] The metal ion itself can also be a source of cytotoxicity. By synthesizing a series of complexes with biocompatible transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)), researchers can screen for novel therapeutic agents. The nitro group, a known pharmacophore, further enhances this potential.[1][7]

B. Precursors for Luminescent Materials

Aromatic carboxylates are excellent "antenna" ligands for sensitizing the luminescence of lanthanide ions (e.g., Eu³⁺, Tb³⁺).[8][9] The organic ligand absorbs UV light efficiently and transfers the energy to the metal center, which then emits light at its characteristic wavelengths (e.g., red for Eu³⁺, green for Tb³⁺). This "antenna effect" is critical because lanthanide ions have very low absorption coefficients.[8] The 3,5-dimethyl-2-nitrobenzoic acid ligand provides a suitable aromatic system for this purpose, and its complexes with lanthanides could be explored for applications in lighting, displays, and biomedical imaging.[10][11][12]

C. Construction of Metal-Organic Frameworks (MOFs)

The rigid structure and divergent carboxylate group of the ligand are ideal for building porous coordination polymers, or MOFs.[13][14] These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, catalysis, and drug delivery.[15][16] The functional groups (methyl, nitro) lining the pores of a potential MOF could impart specific chemical properties and selective guest interactions.

Protocols for the Synthesis of Coordination Complexes

The following are generalized protocols that serve as a starting point for the synthesis of coordination complexes. The specific conditions (solvent, temperature, molar ratios) should be optimized for each metal-ligand system.

General Workflow for Complex Synthesis

cluster_1 Complex Synthesis cluster_2 Reaction Method Ligand 3,5-Dimethyl-2-nitrobenzoic Acid Mix Prepare Reactant Solution Ligand->Mix Metal Metal Salt (e.g., M(NO₃)₂, M(OAc)₂) Metal->Mix Solvent Solvent (e.g., DMF, EtOH, H₂O) Solvent->Mix Evap Slow Evaporation (Self-Assembly) Mix->Evap Solvo Solvothermal Reaction (High Temp/Pressure) Mix->Solvo Crystals Crystal Formation Evap->Crystals Solvo->Crystals Isolate Isolation & Washing Crystals->Isolate Product Coordination Complex Product Isolate->Product

Caption: General workflow for synthesizing coordination complexes.

Protocol 1: Self-Assembly via Slow Solvent Evaporation

This method is suitable for generating single crystals of discrete molecular complexes or simple coordination polymers at room temperature.

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A suitable solvent or solvent mixture (e.g., Methanol, Ethanol, N,N-Dimethylformamide (DMF))

Procedure:

  • In a small vial, dissolve the ligand (e.g., 0.2 mmol) in the chosen solvent (e.g., 5 mL). Gentle heating or sonication may be required.

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL).

  • Slowly add the metal salt solution to the ligand solution with stirring.

  • Cover the vial with a perforated cap or paraffin film and leave it undisturbed in a quiet, vibration-free location at room temperature.

  • Crystals suitable for analysis should form over several days to weeks as the solvent slowly evaporates.

  • Collect the crystals by decanting the mother liquor and wash them with a small amount of fresh, cold solvent.

Protocol 2: Solvothermal Synthesis

This method uses elevated temperature and pressure and is often employed to synthesize robust, highly crystalline materials like MOFs.[15]

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid

  • A metal salt (e.g., Cadmium(II) nitrate tetrahydrate, Cobalt(II) chloride hexahydrate)

  • Solvent (typically high-boiling, e.g., DMF or Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Place the ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) into the Teflon liner of the autoclave.

  • Add the solvent (e.g., 10 mL).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the oven to a specific temperature (e.g., 100-150°C) and hold for a set period (e.g., 24-72 hours).

  • Allow the oven to cool down slowly to room temperature.

  • Open the autoclave carefully in a fume hood.

  • Collect the crystalline product by filtration, wash thoroughly with fresh solvent, and dry in a vacuum oven at a moderate temperature (e.g., 60°C).

Characterization of the Coordination Complexes

A combination of analytical techniques is required to fully characterize the structure and properties of the newly synthesized complexes.

Technique Purpose Expected Observations / Key Data Points
Single-Crystal X-ray Diffraction Determines the precise 3D atomic arrangement.Metal coordination number and geometry, ligand coordination mode (monodentate, bidentate, etc.), bond lengths and angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking).[1][2]
FT-IR Spectroscopy Confirms ligand coordination and identifies functional groups.A shift in the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the carboxylate group upon coordination. The difference (Δν = ν_asym - ν_sym) can indicate the coordination mode.[2] Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to Metal-Oxygen bonds.
UV-Visible Spectroscopy Provides information on the electronic structure and coordination environment of the metal ion.For transition metal complexes, observation of d-d transitions can help infer the coordination geometry (e.g., octahedral, tetrahedral).
Thermogravimetric Analysis (TGA) Assesses thermal stability and the presence of solvent molecules.Stepwise weight loss corresponding to the removal of lattice (uncoordinated) and then coordinated solvent molecules, followed by the decomposition of the organic ligand at higher temperatures.
Photoluminescence Spectroscopy Measures the emission properties of the complex.For lanthanide complexes, characteristic sharp emission peaks corresponding to the f-f transitions of the metal ion (e.g., ⁵D₀→⁷F₂ for Eu³⁺ at ~612 nm).[10][11]

References

  • Rojas-León, J. A., et al. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences, 25(12), 6536. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]

  • Li, P., et al. (2022). Crystal structure, thermodynamic behavior, and luminescence properties of a new series of lanthanide halogenated aromatic carboxylic acid complexes. Arabian Journal of Chemistry, 15(8), 104001. Retrieved from [Link]

  • Utochnikova, V. V., & Kuzmina, N. P. (2016). Photoluminescence of Lanthanide Aromatic Carboxylates. Russian Journal of Coordination Chemistry/Koordinatsionnaya Khimiya, 42, 597-621. Retrieved from [Link]

  • Feng, X., et al. (2013). A series of 3D lanthanide frameworks constructed from aromatic multi-carboxylate ligand: Structural diversity, luminescence and magnetic properties. Dalton Transactions, 42(28), 10292-10303. Retrieved from [Link]

  • Feng, X., et al. (2013). A series of 3D lanthanide frameworks constructed from aromatic multi-carboxylate ligand: structural diversity, luminescence and magnetic properties. Dalton Transactions, 42(28), 10292-303. Retrieved from [Link]

  • Patel, M. N., & Patel, C. R. (2012). Spectroscopic and Antimicrobial Studies of Mixed Ligand Complexes of Transition Metal (II) Ions with Nitro Quinoline and Dibenzoyl Methane. TSI, 7(1). Retrieved from [Link]

  • Utochnikova, V. V., & Kuzmina, N. P. (2016). Photoluminescence of lanthanide aromatic carboxylates. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
  • Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
  • Al-Ostath, A. I., et al. (2025). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Retrieved from [Link]

  • Khan, A. H., et al. (2014). Synthesis, characterization and antimicrobial activity of metal complexes with diethanolamine and nitro ligands. ResearchGate. Retrieved from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. Molecules, 28(22), 7652. Retrieved from [Link]

  • de la Cruz-Cruz, J. I., et al. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Cancer Investigation, 41(6), 555-564. Retrieved from [Link]

  • Jo, H., et al. (2016). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Dalton Transactions, 45(15), 6336-6342. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]

  • Trikalitis, P. N. (2022). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. PMC. Retrieved from [Link]

  • Research and Reviews. (2019). Metal Organic Frameworks. Retrieved from [Link]

  • Ames, D. E., & Singh, A. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48(8), 1346-1348. Retrieved from [Link]

  • ChemRxiv. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,5-Dimethyl-2-nitrobenzoic acid is a key chemical intermediate whose utility in medicinal chemistry, materials science, and synthetic organic chemistry is expanding. Its unique structure, featuring a sterically encumbered carboxylic acid flanked by a nitro group and a methyl group, presents both opportunities and significant synthetic challenges. The derivatization of its carboxylic acid moiety into esters, amides, and other functional groups is critical for modulating its physicochemical properties, enabling its incorporation into larger molecular scaffolds, and exploring its biological potential.

This guide provides an in-depth analysis of the chemical principles and practical methodologies for the successful derivatization of this challenging substrate. We move beyond simple procedural lists to explain the underlying rationale for reagent selection and protocol design, empowering researchers to overcome the inherent steric and electronic hurdles posed by this molecule.

The Synthetic Challenge: Steric Hindrance and Electronic Effects

The primary obstacle in derivatizing 3,5-Dimethyl-2-nitrobenzoic acid is the severe steric hindrance around the carboxylic acid group. The ortho-nitro group and the ortho-methyl group (relative to the benzoic ring's substitution pattern) create a crowded environment that physically blocks the approach of nucleophiles. Furthermore, the strong electron-withdrawing nature of the nitro group acidifies the carboxylic proton but also influences the electrophilicity of the carbonyl carbon.

These combined factors mean that standard derivatization conditions often fail or provide poor yields. Successful modification requires either a highly reactive electrophile (the activated acid) or a highly reactive nucleophile, and often, reaction conditions that favor the desired pathway over potential side reactions. Therefore, a strategic approach to activating the carboxylic acid is paramount.

Core Derivatization Strategies

There are three primary pathways for the derivatization of 3,5-Dimethyl-2-nitrobenzoic acid, each centered on a different activated intermediate. The choice of strategy depends on the desired final product (amide, ester, etc.) and the nature of the nucleophile.

G cluster_0 Activation & Derivatization Pathways start 3,5-Dimethyl- 2-nitrobenzoic Acid amide Amide Derivative start->amide Amidation (Coupling Reagents) ester Ester Derivative start->ester Esterification (e.g., Steglich, Fischer) acyl_chloride Acyl Chloride (Reactive Intermediate) start->acyl_chloride Halogenation (SOCl₂, (COCl)₂) acyl_chloride->amide + Amine acyl_chloride->ester + Alcohol

Caption: Key derivatization pathways for 3,5-Dimethyl-2-nitrobenzoic acid.

Amide Bond Formation (Amidation)

Forming an amide bond is one of the most frequent transformations in drug development. For a sterically hindered acid like ours, direct condensation with an amine is not feasible. Activation is mandatory.

Causality Behind Reagent Choice:

  • Carbodiimides (EDC, DCC): While common, reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be inefficient for hindered acids, often leading to the formation of a stable N-acylurea byproduct.[1] The reaction rate with the intended amine nucleophile is too slow, allowing for an intramolecular rearrangement of the O-acylisourea intermediate.

  • Uronium/Guanidinium Reagents (HATU, HBTU, COMU): These are superior choices for challenging couplings.[2][3] They react with the carboxylic acid to form highly reactive activated esters (e.g., HOAt or HOBt esters) that are more resistant to side reactions and react more efficiently with amines. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is highlighted as a safer and highly effective alternative to the potentially explosive HATU and HBTU reagents.[3][4]

G Acid R-COOH (Carboxylic Acid) ActiveEster Activated Oxyma Ester (Highly Reactive) Acid->ActiveEster COMU COMU (Coupling Reagent) COMU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonates Acid Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide Byproduct Byproducts ActiveEster->Byproduct Amine R'-NH₂ (Amine) Amine->Amide Nucleophilic Attack

Caption: Mechanism of COMU-mediated amide coupling.

Ester Formation (Esterification)

Esterification presents similar steric challenges. While classic Fischer esterification (acid-catalyzed reaction with an alcohol) can work, it often requires high temperatures and long reaction times, which may not be suitable for complex molecules.[5][6]

Causality Behind Reagent Choice:

  • Steglich Esterification: This method, utilizing a carbodiimide (DCC or DIC) in the presence of a nucleophilic catalyst, is exceptionally well-suited for this substrate.[1][7] The key is the catalyst, 4-dimethylaminopyridine (DMAP). DMAP is a more potent nucleophile than the alcohol and rapidly attacks the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This "active ester" intermediate is sterically less demanding and readily undergoes reaction with the alcohol, preventing the formation of the N-acylurea byproduct.[1]

G Acid R-COOH O_Acyl O-Acylisourea Intermediate Acid->O_Acyl DCC DCC DCC->O_Acyl Acyl_Pyr Acylpyridinium Ion (Active Ester) O_Acyl->Acyl_Pyr DCU DCU (Byproduct) O_Acyl->DCU DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Acyl Transfer Ester R-CO-OR' (Ester Product) Acyl_Pyr->Ester Alcohol R'-OH Alcohol->Ester Nucleophilic Attack

Sources

Investigating the Biological Activity of 3,5-Dimethyl-2-nitrobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroaromatic compounds represent a compelling class of molecules in drug discovery, with their biological activities often linked to the bioreduction of the nitro group. This process can generate reactive nitrogen and oxygen species, leading to a broad spectrum of effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Among these, 3,5-Dimethyl-2-nitrobenzoic acid and its derivatives are of growing interest due to their unique substitution pattern, which can influence their electronic properties, lipophilicity, and interaction with biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological potential of 3,5-Dimethyl-2-nitrobenzoic acid derivatives. We will delve into synthetic methodologies, detailed protocols for key biological assays, and mechanistic studies to elucidate their mode of action. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system.

Core Concept: The Nitro Group as a Bioactivatable Warhead

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro moiety.[1] This bioactivation is often carried out by nitroreductase enzymes present in microbial pathogens or overexpressed in hypoxic cancer cells.[2][3] The reduction process can proceed through a series of intermediates, including nitroso and hydroxylamino species, which are highly reactive and can induce cellular damage through various mechanisms such as DNA damage and oxidative stress.[1]

Part 1: Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid Derivatives

The carboxylic acid group of 3,5-Dimethyl-2-nitrobenzoic acid serves as a convenient handle for the synthesis of a diverse library of derivatives, such as esters and amides. This allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the side chain can modulate properties like solubility, cell permeability, and target engagement.

Protocol 1.1: General Procedure for the Synthesis of 3,5-Dimethyl-2-nitrobenzoyl Amides

This protocol describes the synthesis of amide derivatives via the formation of an acid chloride intermediate.

Rationale: Conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent amidation reaction, allowing it to proceed under mild conditions with a wide range of primary and secondary amines.

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 3,5-Dimethyl-2-nitrobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for 2 hours, or until the reaction mixture becomes a clear solution.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3,5-dimethyl-2-nitrobenzoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

Protocol 1.2: General Procedure for the Synthesis of 3,5-Dimethyl-2-nitrobenzoate Esters

This protocol details the Fischer esterification of 3,5-Dimethyl-2-nitrobenzoic acid.

Rationale: Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. It is a straightforward approach for generating a series of ester derivatives for SAR studies.

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dimethyl-2-nitrobenzoic acid (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel to obtain the pure product.

Part 2: In Vitro Biological Activity Screening

The following protocols outline standard in vitro assays to evaluate the antimicrobial, anticancer, and anti-inflammatory potential of the synthesized 3,5-Dimethyl-2-nitrobenzoic acid derivatives.

Protocol 2.1: Antimicrobial Susceptibility Testing - Broth Microdilution Method

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microbial strains.

Materials:

  • Synthesized derivatives dissolved in Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare an inoculum of the microbial culture adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the microbial inoculum to each well containing the test compound.

  • Include positive controls (microbes in broth without compound) and negative controls (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Hypothetical Data Presentation:

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Acid ->256>256>256
Amide-1 n-propyl amide64128128
Amide-2 Cyclohexyl amide326464
Ester-1 Methyl ester128256>256
Ester-2 Benzyl ester3264128
Protocol 2.2: Anticancer Cytotoxicity - MTT Assay

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability. It is a widely used method for screening potential anticancer agents.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Hypothetical Data Presentation:

CompoundDerivative TypeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Parent Acid ->100>100
Amide-1 n-propyl amide45.258.7
Amide-2 Cyclohexyl amide18.525.1
Ester-1 Methyl ester75.989.3
Ester-2 Benzyl ester12.819.6
Protocol 2.3: Anti-inflammatory Activity - Inhibition of Nitric Oxide Production in Macrophages

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. This assay measures the ability of the test compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Synthesized derivatives dissolved in DMSO

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite (a stable product of NO) in the supernatant.

  • Determine the concentration of the compound that inhibits NO production by 50% (IC₅₀).

Hypothetical Data Presentation:

CompoundDerivative TypeNO Production IC₅₀ (µM)
Parent Acid ->100
Amide-1 n-propyl amide62.1
Amide-2 Cyclohexyl amide28.4
Ester-1 Methyl ester88.5
Ester-2 Benzyl ester21.9

Part 3: Mechanistic Insights and Elucidation

Understanding the mechanism of action is crucial for the further development of lead compounds. Based on the known biology of nitroaromatics, a plausible mechanism involves the modulation of key signaling pathways.

Proposed Mechanism of Action: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival.[4] Its aberrant activation is implicated in many inflammatory diseases and cancers. We hypothesize that 3,5-Dimethyl-2-nitrobenzoic acid derivatives may exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway. The reactive species generated from the nitro group reduction could potentially interfere with the function of key proteins in this pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->IKK Activation IkB_NFkB->NFkB IκB Degradation Derivative 3,5-Dimethyl-2-nitrobenzoic acid derivative ROS_RNS Reactive Species (ROS/RNS) Derivative->ROS_RNS Nitroreductase ROS_RNS->IKK Inhibition Genes Pro-inflammatory & Pro-survival Genes NFkB_nuc->Genes Gene Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Protocol 3.1: Nitroreductase Activity Assay

Rationale: To confirm that the biological activity is dependent on the reduction of the nitro group, it is essential to assess whether the compounds are substrates for nitroreductase enzymes. This can be done using a purified bacterial nitroreductase and monitoring the oxidation of NADPH.

Materials:

  • Purified bacterial nitroreductase (e.g., from E. coli)

  • NADPH

  • Synthesized derivatives

  • Tris-HCl buffer (pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NADPH (e.g., 200 µM), and the nitroreductase enzyme.

  • Initiate the reaction by adding the test compound.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the nitroreductase activity.

  • Compounds that lead to a significant rate of NADPH consumption are considered substrates for the enzyme.

Nitroreductase_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Tris-HCl Buffer Mix Combine Buffer, NADPH, and Enzyme in a cuvette Buffer->Mix NADPH_sol NADPH Solution NADPH_sol->Mix Enzyme_sol Nitroreductase Solution Enzyme_sol->Mix Compound_sol Test Compound Solution Initiate Add Test Compound to initiate reaction Compound_sol->Initiate Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Rate of NADPH Oxidation Plot->Calculate

Caption: Experimental workflow for the nitroreductase activity assay.

Conclusion

The 3,5-Dimethyl-2-nitrobenzoic acid scaffold presents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its derivatives allows for extensive SAR exploration. The protocols and conceptual frameworks provided in this guide offer a robust platform for the systematic investigation of their antimicrobial, anticancer, and anti-inflammatory properties. Mechanistic studies, such as the nitroreductase assay and investigation of signaling pathways like NF-κB, are critical for understanding their mode of action and for guiding future drug development efforts.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. [Link]

  • BenchChem. (2025).
  • Oxford Academic. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Link]

  • PMC. (2012). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]

  • Oxford Academic. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. [Link]

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Polymerization reactions involving 3,5-Dimethyl-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols for the Polymerization of 3,5-Dimethyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Monomer

3,5-Dimethyl-2-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of a nitro group ortho to the carboxyl functionality and two methyl groups on the aromatic ring. This unique substitution pattern offers multiple reactive handles, making it a versatile building block for the synthesis of novel polymers. The steric hindrance provided by the methyl groups, combined with the electronic effects of the nitro and carboxylic acid groups, can be leveraged to create polymers with tailored thermal, mechanical, and chemical properties.

This document provides a comprehensive guide to three distinct polymerization strategies involving 3,5-Dimethyl-2-nitrobenzoic acid. Each strategy leverages a different reactive aspect of the monomer to yield unique polymer architectures: polyamides, azo-polymers, and coordination polymers. The protocols are designed to be self-validating, with detailed explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Monomer Overview: 3,5-Dimethyl-2-nitrobenzoic Acid

Before proceeding to polymerization, it is essential to understand the properties of the starting material.

PropertyValueSource
CAS Number 52095-18-8[1][2]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [3]
Physical Form Solid[1]
Purity Typically ≥98%[1][2]

The key reactive sites for polymerization are the carboxylic acid group and the nitro group . The carboxylic acid can participate in condensation reactions to form esters or amides, or it can coordinate with metal ions. The nitro group can be reduced to an amine, which can then participate in polyamidation, or it can undergo reductive coupling to form azo linkages.

Strategy A: Polyamide Synthesis via Reductive Polycondensation

This strategy involves a two-step process. First, the nitro group of 3,5-Dimethyl-2-nitrobenzoic acid is selectively reduced to an amine to form 2-amino-3,5-dimethylbenzoic acid. Second, this aminobenzoic acid monomer is subjected to polycondensation to form a wholly aromatic polyamide. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

Workflow for Polyamide Synthesis

cluster_0 Step 1: Selective Reduction cluster_1 Step 2: Polycondensation Monomer 3,5-Dimethyl-2-nitrobenzoic Acid Reduction Selective Reduction (SnCl₂·2H₂O, HCl) Monomer->Reduction AminoAcid 2-Amino-3,5-dimethylbenzoic Acid Reduction->AminoAcid Activation Activation (Thionyl Chloride) Polymerization Polycondensation Activation->Polymerization Polyamide Aromatic Polyamide Polymerization->Polyamide AminoAcid_ref 2-Amino-3,5-dimethylbenzoic Acid AminoAcid_ref->Activation

Caption: Workflow for the synthesis of an aromatic polyamide.

Protocol 1: Selective Reduction of 3,5-Dimethyl-2-nitrobenzoic Acid

Rationale: The reduction of an aromatic nitro group in the presence of a carboxylic acid requires a chemoselective reagent. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method for this transformation.[2][4][5][6][7] It provides a mild and reliable way to produce the corresponding aniline without affecting the carboxylic acid moiety.[5][7]

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)[6]

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3,5-Dimethyl-2-nitrobenzoic acid (1.0 eq) in ethanol.

  • To the stirred suspension, add concentrated hydrochloric acid.

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction may be exothermic.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it over crushed ice.

  • Carefully neutralize the solution by the slow addition of 5 M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.[6]

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield 2-amino-3,5-dimethylbenzoic acid.

Protocol 2: Polycondensation of 2-Amino-3,5-dimethylbenzoic Acid

Rationale: The direct thermal polycondensation of aromatic amino acids can be challenging.[8][9] A more reliable method involves the activation of the carboxylic acid group. Conversion to the acid chloride using thionyl chloride (SOCl₂) is a well-established method that allows for polymerization to occur at lower temperatures, yielding high molecular weight polyamides.[10][11]

Materials:

  • 2-Amino-3,5-dimethylbenzoic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) (at least 2.0 eq)

  • Pyridine (catalytic amount)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle

Procedure:

  • To a dry, nitrogen-purged three-neck flask, add 2-Amino-3,5-dimethylbenzoic acid and anhydrous NMP.

  • Cool the solution in an ice bath and add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (2.0 eq) to the stirred solution. The formation of the aminobenzoyl chloride hydrochloride intermediate occurs.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-3 hours.

  • As polymerization proceeds, the viscosity of the solution will increase significantly.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and then methanol to remove residual solvent and unreacted monomers.

  • Dry the polymer in a vacuum oven at 80-100 °C overnight.

Strategy B: Coordination Polymer Synthesis

This approach utilizes the carboxylic acid group of 3,5-Dimethyl-2-nitrobenzoic acid as a ligand to coordinate with metal ions, forming a coordination polymer or metal-organic framework (MOF). The nitro and methyl groups can influence the final supramolecular structure through non-covalent interactions.[12] Coordination polymers are of great interest for applications in catalysis, gas storage, and sensing.

Workflow for Coordination Polymer Synthesis

Monomer 3,5-Dimethyl-2-nitrobenzoic Acid Solvothermal Solvothermal Synthesis (Autoclave, 160 °C) Monomer->Solvothermal MetalSalt Metal Salt (e.g., CuCl₂·2H₂O) MetalSalt->Solvothermal CoordPolymer Coordination Polymer Crystals Solvothermal->CoordPolymer

Caption: General workflow for solvothermal synthesis of a coordination polymer.

Protocol 3: Solvothermal Synthesis of a Copper(II) Coordination Polymer

Rationale: Solvothermal synthesis is a common and effective method for growing high-quality crystals of coordination polymers.[12] It uses elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of a crystalline framework. Copper(II) is a versatile metal ion known to form a wide variety of coordination architectures with carboxylate ligands.

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid (0.1 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.1 mmol)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave (20-25 mL capacity)

  • Programmable oven

  • Filtration apparatus

Procedure:

  • In a glass vial, dissolve 3,5-Dimethyl-2-nitrobenzoic acid (0.1 mmol) in a mixture of 5 mL of ethanol and 5 mL of deionized water.

  • In a separate beaker, dissolve CuCl₂·2H₂O (0.1 mmol) in 5 mL of deionized water.

  • Slowly add the copper(II) solution to the ligand solution while stirring.

  • Transfer the resulting mixture to a Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 160 °C and maintain this temperature for 72 hours.

  • Allow the oven to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration.

  • Wash the crystals with deionized water and ethanol, and then air dry.

Strategy C: Azo-Polymer Synthesis via Reductive Coupling

This strategy leverages the direct reductive coupling of the nitro groups to form azo (-N=N-) linkages between the monomer units. This method avoids the need for a separate reduction-then-polymerization sequence. Azo-containing polymers are known for their photoresponsive properties and potential applications in optical data storage and as colorants.

Workflow for Azo-Polymer Synthesis

Monomer 3,5-Dimethyl-2-nitrobenzoic Acid ReductiveCoupling Reductive Coupling (NaBH₄, DMF) Monomer->ReductiveCoupling AzoPolymer Azo-Polymer ReductiveCoupling->AzoPolymer

Caption: Workflow for the synthesis of an azo-polymer via reductive coupling.

Protocol 4: Microwave-Assisted Reductive Homocoupling

Rationale: Reductive homocoupling of aromatic nitro compounds can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a convenient and effective reagent for this transformation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the formation of azo-linked porous organic polymers.[13]

Materials:

  • 3,5-Dimethyl-2-nitrobenzoic acid (1.0 mmol)

  • Sodium borohydride (NaBH₄) (4.0-5.0 eq)

  • Dimethylformamide (DMF), anhydrous

Equipment:

  • Microwave synthesis reactor

  • Microwave process vial with a stir bar

  • Filtration apparatus

Procedure:

  • In a microwave process vial, dissolve 3,5-Dimethyl-2-nitrobenzoic acid (1.0 mmol) in anhydrous DMF.

  • To this solution, add sodium borohydride (4.0-5.0 eq) portion-wise.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C and hold for 30 minutes with stirring.[13]

  • After the reaction, cool the vial to room temperature.

  • Pour the reaction mixture into water to precipitate the azo-polymer.

  • Collect the solid product by filtration.

  • Wash the polymer thoroughly with water and then with methanol to remove any unreacted starting materials and DMF.

  • Dry the resulting azo-polymer in a vacuum oven.

Characterization of Synthesized Polymers

The successful synthesis and properties of the polymers should be confirmed using a suite of analytical techniques.

TechniquePurposeExpected Observations
FT-IR Spectroscopy Functional group analysisPolyamide: Appearance of N-H and C=O (amide) stretches, disappearance of -NO₂ stretches. Coordination Polymer: Shift in the C=O stretch of the carboxylate upon coordination to the metal center. Azo-Polymer: Appearance of a characteristic -N=N- stretch.
NMR Spectroscopy (¹H & ¹³C) Structural elucidationConfirmation of the polymer backbone structure and verification of monomer incorporation.
Gel Permeation Chromatography (GPC) Molecular weight determinationTo determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the soluble polymers (e.g., polyamide).
Thermogravimetric Analysis (TGA) Thermal stabilityTo determine the decomposition temperature of the polymers. Aromatic polyamides are expected to be highly stable.[1]
Differential Scanning Calorimetry (DSC) Thermal transitionsTo identify the glass transition temperature (Tg) and melting temperature (Tm), if any.
X-ray Diffraction (XRD) Crystallinity analysisTo determine the crystal structure of the coordination polymer and assess the degree of crystallinity in the other polymers.

References

  • The Catalytic Synthesis of Wholly Aromatic Polyesters Based on 4-hydroxybenzoic Acid via Direct Esterification. (n.d.). Scientific.Net. Retrieved March 7, 2026, from [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (n.d.). Synlett. Retrieved March 7, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Synthesis and characterization of some degradable polyesters. (2006). Materials Research Innovations. Retrieved March 7, 2026, from [Link]

  • Polyester based on hydroxybenzoic acids. (1973). Google Patents.
  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Wholly Aromatic Polyesters Derived from 6-Hydroxy-5-phenyl-2-naphthoic Acid or 4'-Hydroxy-3'-phenyl-biphenyl-4-carboxylic Acid. (1993). ACS Publications. Retrieved March 7, 2026, from [Link]

  • A Novel Synthesis of AB-Aromatic Polyamides from Aromatic Amino Acids and Carbon Disulfide. (1976). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved March 7, 2026, from [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (2019). Almac. Retrieved March 7, 2026, from [Link]

  • Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture. (2025). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxylate Ligands. (2017). MDPI. Retrieved March 7, 2026, from [Link]

  • Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. (2024). PMC. Retrieved March 7, 2026, from [Link]

  • Production of polyamides containing a para-amino-benzoic acid component. (1954). Google Patents.
  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (2026). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Hydrogenation of nitrobenzoic acid. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Process for preparing poly-para-aminobenzoic acid. (1965). Google Patents.
  • Three Coordination Polymers based on 3,5‐Bis(imidazole‐1‐yl)pyridine and Benzoic Acid: Synthesis, Crystal Structures and Photoluminescent Properties. (2013). R Discovery. Retrieved March 7, 2026, from [Link]

  • New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characteriz. (2008). TÜBİTAK Academic Journals. Retrieved March 7, 2026, from [Link]

  • Metal–organic coordination polymers with a new 3,5-(4-carboxybenzyloxy) benzoic acid linker. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Method for reducing aromatic nitro groups. (1989). Google Patents.
  • Preparation of p-benzamide polymers and intermediates thereof. (1972). Google Patents.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Activation of carboxylic acids by pyrocarbonates. Synthesis of arylamides of N-protected amino acids and small peptides using dialkyl pyrocarbonates as condensing reagents. (1994). PubMed. Retrieved March 7, 2026, from [Link]

  • Reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using ChCX2 as catalyst. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Method for preparing p-aminobenzoic acid by reducing p-nitrobenzoic acid by utilizing ammonium thiosulfate. (2014). Patsnap Eureka. Retrieved March 7, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselective Nitration of 3,5-Dimethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the regioselective nitration of 3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent directing effects of the substituents on the aromatic ring present unique challenges in achieving high regioselectivity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

Core Challenge: Competing Directing Effects

The primary challenge in the nitration of 3,5-dimethylbenzoic acid lies in the competing directing effects of the two methyl groups and the carboxylic acid group.

  • Methyl Groups (-CH₃): These are electron-donating groups (EDGs) and are considered activating.[1] They direct incoming electrophiles to the ortho and para positions.[2][3]

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group (EWG) and is deactivating.[1] It directs incoming electrophiles to the meta position.[4][5]

This competition can lead to a mixture of nitrated products, making the isolation of a single, desired isomer difficult.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of 3,5-dimethylbenzoic acid.

Issue 1: Low Yield of the Desired Nitro Isomer

Symptoms:

  • The overall yield of the nitrated product is significantly lower than expected.

  • A complex mixture of products is observed during analysis (e.g., TLC, NMR).

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Incorrect Reaction Temperature Nitration is a highly exothermic reaction.[6] Elevated temperatures can lead to the formation of unwanted byproducts, including polynitrated compounds and oxidation products, thereby reducing the yield of the desired isomer.[6]Maintain a strict temperature range of 0–5°C throughout the addition of the nitrating agent.[6] Use an ice-salt bath for efficient cooling.[6]
Suboptimal Nitrating Agent Ratio An excess of the nitrating agent can promote polynitration, while an insufficient amount will result in incomplete conversion of the starting material.A common molar ratio of nitric acid to the substrate is 1:3, mixed with sulfuric acid.[6] It is crucial to carefully control the stoichiometry.
Inefficient Mixing Poor stirring can lead to localized "hot spots" where the temperature rises, and the concentration of the nitrating agent is high, promoting side reactions.Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is homogeneous.
Presence of Water Water can dilute the nitrating mixture, reducing its effectiveness and potentially leading to undesirable side reactions.Use concentrated nitric and sulfuric acids. Ensure all glassware is thoroughly dried before use.

Issue 2: Formation of Multiple Isomers

Symptoms:

  • Analysis of the crude product (e.g., by ¹H NMR spectroscopy) shows the presence of multiple nitro-isomers.[7]

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Competing Directing Effects As previously mentioned, the methyl groups direct ortho and para, while the carboxylic acid group directs meta. This inherent electronic conflict is the primary reason for isomer formation.[8]While difficult to eliminate completely, controlling the reaction temperature can influence the isomer ratio. Low temperatures (0-5°C) generally favor the formation of the thermodynamically more stable product.[6]
Steric Hindrance The bulky carboxylic acid and methyl groups can sterically hinder the approach of the nitronium ion to certain positions, influencing the final product distribution.[9]This is an inherent property of the molecule. The focus should be on purification to isolate the desired isomer.

Issue 3: Runaway Reaction

Symptoms:

  • A rapid, uncontrolled increase in temperature.

  • Vigorous boiling and evolution of brown nitrogen dioxide (NO₂) gas.[6]

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Addition of Nitrating Agent is Too Rapid The exothermic nature of the reaction can lead to a thermal runaway if the nitrating agent is added too quickly.[6]Add the nitrating mixture dropwise, carefully monitoring the internal temperature.
Inadequate Cooling An inefficient cooling bath will not be able to dissipate the heat generated by the reaction.Ensure the reaction flask is sufficiently immersed in a well-maintained ice-salt bath.

Experimental Protocols

Protocol 1: Standard Nitration of 3,5-Dimethylbenzoic Acid

This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and desired outcomes.

Materials:

  • 3,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Salt (e.g., NaCl)

  • Reaction flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • Prepare Cooling Bath: Create an ice-salt bath in a container large enough to immerse the reaction flask.

  • Dissolve Substrate: In the reaction flask, cool a measured amount of concentrated sulfuric acid to below 5°C in the ice bath. While stirring, slowly add the 3,5-dimethylbenzoic acid. Continue stirring until it is fully dissolved, ensuring the temperature remains below 5°C.[6]

  • Prepare Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid. A common molar ratio is 1:3 relative to the substrate.[6] Cool this mixture in a separate ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the dissolved substrate solution. Maintain the reaction temperature between 0-5°C throughout the addition.[6]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the cooling bath for an additional 30-60 minutes.

  • Quenching: Slowly and carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. The solid product should precipitate.[6]

  • Isolation: Collect the crude product by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and allow it to dry.[5][10]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude nitrated 3,5-dimethylbenzoic acid

  • Ethanol

  • Distilled water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.[10]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (including charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Frequently Asked Questions (FAQs)

Q1: Why is precise temperature control so critical during the nitration of 3,5-dimethylbenzoic acid?

A1: Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[6] Without precise temperature control, a rapid temperature increase can occur, leading to safety hazards and negatively impacting the reaction's outcome.[6] Maintaining a low temperature (typically 0–5°C) is essential to prevent side reactions like polynitration and oxidation, which ensures higher product selectivity and yield.[6]

Q2: What are the expected major and minor products of this reaction?

A2: Due to the directing effects of the substituents, a mixture of isomers is expected. The two methyl groups direct nitration to the 2, 4, and 6 positions. The carboxylic acid group directs to the 2 and 6 positions (which are meta to it). The primary products are typically 3,5-dimethyl-2-nitrobenzoic acid and 3,5-dimethyl-4-nitrobenzoic acid. The relative amounts will depend on the specific reaction conditions.

Q3: How can I analyze the product mixture to determine the isomer ratio?

A3: High-resolution ¹H NMR spectroscopy is an effective method for determining the mole ratios of the different isomers in the product mixture.[7] The distinct chemical shifts of the aromatic protons for each isomer allow for quantitative analysis. Thin Layer Chromatography (TLC) can also be used for qualitative assessment of the product mixture.[5]

Q4: What are the safety precautions I should take during this experiment?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care. The reaction can evolve toxic nitrogen dioxide gas, especially if the temperature is not controlled.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the nitration of 3,5-dimethylbenzoic acid.

TroubleshootingWorkflow Start Start Experiment Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes MultipleIsomers Multiple Isomers Problem->MultipleIsomers Yes RunawayReaction Runaway Reaction Problem->RunawayReaction Yes Success Successful Reaction Problem->Success No CheckTemp Check Temperature Control (0-5°C) LowYield->CheckTemp CheckReagents Check Reagent Ratios & Purity LowYield->CheckReagents ImproveMixing Improve Mixing LowYield->ImproveMixing MultipleIsomers->CheckTemp Purification Optimize Purification (Recrystallization) MultipleIsomers->Purification SlowAddition Ensure Slow, Dropwise Addition of Nitrating Agent RunawayReaction->SlowAddition AdequateCooling Verify Adequate Cooling RunawayReaction->AdequateCooling CheckTemp->Problem CheckReagents->Problem ImproveMixing->Problem Purification->Problem SlowAddition->Problem AdequateCooling->Problem

Caption: Troubleshooting workflow for the nitration of 3,5-dimethylbenzoic acid.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid. BenchChem.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Save My Exams. (n.d.). Directing Effects. A Level Chemistry Revision Notes.
  • Wikipedia. (2024). Electrophilic aromatic directing groups.
  • ChemTalk. (2024, May 13). Directing Effects.
  • Cumming, W. M. (1937).
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • BenchChem. (2025). Controlling byproduct formation in 3-Methyl-2-nitrobenzoic acid synthesis.
  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?
  • BenchChem. (2025). Application Note: Detailed Protocol for the Nitration of 4,5-Dimethylbenzoic Acid.
  • Truman ChemLab. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
  • University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • BenchChem. (n.d.). A Comparative Analysis of Nitrating Agents for 3-Methylbenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids.
  • Journal of Chemical Education. (2007). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

The most reliable and commonly employed synthetic route involves a two-stage process:

  • Nitration of m-xylene: This electrophilic aromatic substitution reaction yields a mixture of mononitrated isomers, primarily 2-nitro-m-xylene and 4-nitro-m-xylene.

  • Selective Oxidation: The methyl group at the 3-position of 2-nitro-m-xylene is oxidized to a carboxylic acid, yielding the target molecule.

This guide is structured to address specific issues you may encounter in each of these critical stages.

Overall Synthetic Workflow

The logical flow from starting material to final product is depicted below. Each stage presents unique challenges that this guide will address.

Synthesis_Workflow m_xylene m-Xylene nitration Stage 1: Nitration (HNO₃ / H₂SO₄) m_xylene->nitration isomers Isomeric Mixture (2-nitro-m-xylene & 4-nitro-m-xylene) nitration->isomers separation Purification (e.g., Distillation) isomers->separation precursor 2-Nitro-m-xylene (Precursor) separation->precursor oxidation Stage 2: Oxidation (e.g., KMnO₄) precursor->oxidation crude_product Crude Product oxidation->crude_product final_purification Final Purification (Recrystallization) crude_product->final_purification final_product 3,5-Dimethyl-2-nitrobenzoic acid final_purification->final_product

Caption: High-level workflow for the synthesis of 3,5-Dimethyl-2-nitrobenzoic acid.

Part 1: Synthesis of 2-Nitro-m-xylene (The Precursor)

The synthesis of the necessary precursor, 2-nitro-m-xylene, is achieved by the nitration of m-xylene. This step is critical as its efficiency and selectivity directly impact the overall yield.

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of concentrated nitric acid and sulfuric acid used for nitration?

A: This combination, known as "mixed acid," is essential for generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in this electrophilic aromatic substitution reaction.[1] Sulfuric acid is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the nitronium ion.[1]

Nitronium_Ion_Formation cluster_0 Nitronium Ion Generation HNO3 HNO₃ Protonated_HNO3 H₂NO₃⁺ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ Bisulfate HSO₄⁻ Nitronium NO₂⁺ Protonated_HNO3->Nitronium - H₂O Water H₂O Oxidation_Troubleshooting start Low Yield of Benzoic Acid incomplete_rxn Incomplete Reaction? start->incomplete_rxn insufficient_oxidant Insufficient Oxidant? start->insufficient_oxidant workup_loss Loss During Workup? start->workup_loss sol_incomplete Solutions: - Increase reaction time - Increase temperature gradually - Monitor by TLC incomplete_rxn->sol_incomplete sol_oxidant Solutions: - Ensure sufficient molar excess of KMnO₄ - Add oxidant in portions to maintain reactivity insufficient_oxidant->sol_oxidant sol_workup Solutions: - Ensure pH is low enough (1-2) for full precipitation - Wash MnO₂ filter cake thoroughly with hot water workup_loss->sol_workup

Sources

Technical Support Center: 3,5-Dimethyl-2-nitrobenzoic Acid Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist in process chemistry, I have designed this portal for researchers and drug development professionals navigating the synthesis of 3,5-Dimethyl-2-nitrobenzoic acid .

The electrophilic aromatic nitration of 3,5-dimethylbenzoic acid is a foundational yet notoriously fickle reaction. Due to competing directing groups and a highly exothermic reaction profile, controlling regioselectivity and preventing side-product formation requires precision. This guide dissects the causality behind side-product generation, provides self-validating protocols, and answers the most critical FAQs encountered at the bench.

Part 1: Mechanistic Grounding & Causality
Why Do Side Products Form During This Nitration?

To optimize your yield, you must first understand the electrophilic battleground on the aromatic ring of 3,5-dimethylbenzoic acid:

  • The Directing Effects: The carboxyl (-COOH) group is electron-withdrawing and meta-directing (directing to the 3 and 5 positions, which are already occupied by methyl groups). The two methyl (-CH₃) groups are electron-donating and ortho/para-directing, strongly activating positions 2, 4, and 6.

  • The Steric Clash (Regioisomerism): Both position 2 (equivalent to 6) and position 4 are electronically activated. However, position 4 is wedged between two methyl groups, creating a severe steric blockade. Consequently, kinetic control heavily favors nitration at position 2, forming our target[1]. When the activation energy barrier is breached (often due to heat), the nitronium ion forces its way into position 4, yielding the 3,5-dimethyl-4-nitrobenzoic acid side product [2].

  • Thermal Runaway (Polynitration): Nitration is aggressively exothermic. If the reaction matrix exceeds 5 °C, the ring becomes susceptible to a second nitration event, producing 3,5-dimethyl-2,4-dinitrobenzoic acid [1].

Mechanism SM 3,5-Dimethylbenzoic Acid (Starting Material) Reagents HNO3 / H2SO4 (Nitronium Ion Active) SM->Reagents Major 3,5-Dimethyl-2-nitrobenzoic Acid (Major Product: Kinetic) Reagents->Major 0-5 °C, Pos 2 Minor 3,5-Dimethyl-4-nitrobenzoic Acid (Minor Product: Steric) Reagents->Minor 0-5 °C, Pos 4 DiNitro 2,4-Dinitro Byproduct (Thermal Excursion) Reagents->DiNitro > 5 °C (Runaway)

Regioselectivity and side product formation pathways during nitration.

Part 2: Self-Validating Experimental Protocol

This workflow is engineered to provide real-time, visual, and thermodynamic feedback to the chemist.

Step 1: Substrate Dissolution & Activation

  • Action: In a thoroughly dried 500 mL round-bottom flask, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C using a heavy ice-salt bath. Slowly add 15.0 g of 3,5-dimethylbenzoic acid in small portions with vigorous mechanical stirring.

  • Causality & Validation: Sulfuric acid acts as both the solvent and the catalyst to generate the active nitronium ion (NO₂⁺). Self-Validation: The solid must dissolve completely to form a clear, pale-yellow liquid. If clumping occurs, stirring is inadequate, which will later trap heat and cause localized over-nitration.

Step 2: Nitrating Agent Preparation

  • Action: In a separate addition funnel, prepare the "mixed acid" by slowly adding 7.5 mL of fuming nitric acid (HNO₃) to 15 mL of cold conc. H₂SO₄.

  • Causality: This 1:3 ratio ensures complete conversion of nitric acid into the nitronium ion without leaving excess unreacted oxidant [1].

Step 3: Electrophilic Addition (Critical Control Point)

  • Action: Add the mixed acid to the substrate solution dropwise over 60 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Causality & Validation: This is the most dangerous and yield-defining step. Self-Validation Checkpoint: Monitor the reaction color. A steady bright yellow indicates mononitration. If the solution suddenly shifts to a deep, muddy red/brown, your localized temperature has exceeded 5 °C, and oxidative degradation or dinitration is actively occurring. Stop the addition immediately and add more salt to your ice bath.

Step 4: The Reverse Quench

  • Action: Once the addition is complete, stir for 1 hour at 0 °C. To quench, pour the reaction mixture slowly over 400 g of vigorously stirred crushed ice (do not add water to the acid).

  • Causality: The reverse quench prevents a sudden spike in exotherm. The target product will immediately crash out as a precipitate.

Step 5: Purification via Fractional Crystallization

  • Action: Filter the crude solid, wash with ice-cold water until the filtrate is pH neutral. Recrystallize the crude mass from a 70:30 mixture of ethanol/water or hot toluene.

  • Causality: The 4-nitro isomer (side product) exhibits a higher melting point (~221–223 °C) and tighter crystal lattice packing compared to the 2-nitro target, drastically altering its solubility [2][3]. Fractional crystallization easily resolves the two.

Part 3: Quantitative Side-Product & Impurity Profile

Review the table below to cross-reference your analytical data with specific procedural failures.

Impurity / Side ProductMechanism of FormationAnalytical Identification (LC-MS / MP)Primary Prevention Strategy
3,5-Dimethyl-4-nitrobenzoic acid Electrophilic attack at the sterically hindered 4-position due to excess kinetic energy.MP: 221–223 °C Mass: 195.17 Da [2]Strict thermodynamic control; ensure slow nitrating agent addition.
3,5-Dimethyl-2,4-dinitrobenzoic acid Over-nitration. The initial nitro group fails to sufficiently deactivate the highly methyl-activated ring during thermal runaway [1].Mass: +45 Da relative to target Polarity: Higher (elutes earlier on Reverse-Phase LC).Never allow internal temp to breach 5 °C. Ensure vigorous mechanical stirring.
Oxidative Degradants (e.g., Carboxy-substituted)Nitric acid behaving as an oxidant rather than a nitrating agent, attacking the methyl groups.Visual: Deep brown crude.LC: Broad, unresolved baseline hum.Proper quenching technique (Reverse quench onto crushed ice).
Unreacted SM Incomplete nitronium ion generation or premature quenching.MP: ~170 °C Mass: 150.17 DaEnsure H₂SO₄ is entirely anhydrous prior to mixed acid preparation.
Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My HPLC trace shows two massive peaks of identical mass (195 Da). How do I separate them without using column chromatography? A1: You are seeing a mixture of the 2-nitro (target) and 4-nitro (byproduct) regioisomers. Because the 4-nitro isomer has a higher degree of symmetry, it packs much tighter into a crystal lattice (reflected by its higher melting point of 221 °C) [3]. You can selectively crystallize the 4-nitro isomer out of hot toluene, leaving your desired 2-nitro target enriched in the mother liquor, which can then be evaporated and recrystallized from ethanol/water.

Q2: The reaction mixture started bubbling violently and evolved brown gas. What happened, and is the batch salvageable? A2: The brown gas is nitrogen dioxide (NO₂), a classic indicator of a thermal runaway reaction [1]. This occurs when external cooling fails or the nitrating agent is added too rapidly. The NO₂ evolution means your nitric acid is decomposing and aggressively oxidizing the methyl groups instead of nitrating the ring. The batch is not salvageable. Quench it immediately over excess ice to kill the runaway, neutralize with base, and dispose of it as hazardous chemical waste.

Q3: Can I run this nitration at room temperature to speed up the reaction time? A3: Absolutely not. While the reaction will be faster, the minor activation energy difference between position 2 and position 4 will be completely overridden by ambient thermal energy, resulting in a near 1:1 mixture of isomers and extensive dinitration. Low temperatures (0–5 °C) are explicitly required to leverage steric hindrance as a kinetic shield for position 4.

Workflow Step1 HPLC Analysis of Crude Decision Dominant Impurity Type? Step1->Decision Iso Regioisomer (4-nitro) Identical Mass (195 Da) Decision->Iso Isomers Poly Polynitrated Species High Mass (+45 Da) Decision->Poly Dinitration FixIso Purify via Fractional Crystallization (Toluene) Iso->FixIso FixPoly Reject Batch. Optimize Ice Bath Maintain T < 5°C Next Run Poly->FixPoly

Decision tree for identifying and resolving dominant nitration side products.

References
  • BenchChem Technical Support Center. Temperature Control in Nitration of Dimethylbenzoic Acid. BenchChem. 1

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 249413, 3,5-Dimethyl-4-nitrobenzoic acid.2

  • GuideChem Data Repository. 3,5-DIMETHYL-4-NITROBENZOIC ACID 3095-38-3 Properties.3

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethyl-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and safe execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing 3,5-Dimethyl-2-nitrobenzoic acid?

A1: There are two main strategies for synthesizing 3,5-Dimethyl-2-nitrobenzoic acid:

  • Direct Nitration of 3,5-Dimethylbenzoic Acid: This is an electrophilic aromatic substitution where 3,5-dimethylbenzoic acid is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity is a key challenge due to the competing directing effects of the two methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing).[1][2]

  • Oxidation of 2,6-Dimethyl-1-nitrobenzene: This route involves the selective oxidation of one of the methyl groups of 2,6-dimethyl-1-nitrobenzene to a carboxylic acid.[3] Common oxidizing agents include potassium permanganate (KMnO₄) or catalytic air oxidation.[3][4][5]

Q2: Why is temperature control so critical during the nitration of 3,5-dimethylbenzoic acid?

A2: Precise temperature control, typically between 0–5°C, is crucial for several reasons.[6] Nitration reactions are highly exothermic, and poor temperature management can lead to a runaway reaction, posing a significant safety hazard.[6] Maintaining a low temperature is also essential for controlling selectivity and minimizing the formation of unwanted byproducts from over-nitration or oxidation of the starting material.[6]

Q3: What are the major byproducts to expect, and how can they be minimized?

A3: The primary byproducts depend on the chosen synthetic route:

  • Nitration Route: The main byproducts are isomeric forms, such as 3,5-dimethyl-4-nitrobenzoic acid and 3,5-dimethyl-6-nitrobenzoic acid.[1] Careful control of reaction temperature and the rate of addition of the nitrating agent can help improve the regioselectivity towards the desired 2-nitro isomer.[2]

  • Oxidation Route: Over-oxidation is a significant concern, potentially leading to the formation of dicarboxylic acid byproducts.[1] Incomplete oxidation can also leave unreacted starting material.[1] To mitigate this, it is important to control the reaction time, temperature, and the amount of oxidizing agent used.

Q4: What are the most effective methods for purifying the final product?

A4: Recrystallization is a common and effective technique for purifying 3,5-Dimethyl-2-nitrobenzoic acid.[1] Ethanol is a frequently used solvent for this purpose, as it allows for the selective crystallization of the desired product.[1] Washing the crude product with ice-cold water after precipitation can also help remove residual acids and other water-soluble impurities.[1] For high-purity requirements, column chromatography may be employed.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 3,5-Dimethyl-2-nitrobenzoic acid.

Problem Potential Causes Solutions & Recommendations
Low Yield of Desired Product Incomplete reaction; Side reactions consuming starting material; Loss of product during workup.Optimize Reaction Conditions: Ensure a sufficient molar excess of the nitrating or oxidizing agent.[4] Gradually increase the reaction temperature within the recommended range, but be cautious of promoting side reactions.[4] Monitor the reaction progress using TLC or HPLC to ensure it goes to completion. Control Side Reactions: Maintain a stable and optimal reaction temperature. Add reagents portion-wise or as a solution over time to control the reaction rate.[4] Improve Workup: When precipitating the product by acidification, ensure the pH is sufficiently low (typically pH 1-2).[4] If using liquid-liquid extraction, perform an adequate number of extractions.
Formation of a Brown Precipitate (MnO₂) during Permanganate Oxidation This is an expected byproduct of the oxidation reaction.The manganese dioxide (MnO₂) must be removed by filtration.[4] It is recommended to wash the filter cake with hot water to recover any product that may have been adsorbed.[4]
Runaway Reaction during Nitration Rapid, uncontrolled temperature increase; vigorous boiling; evolution of brown NO₂ gas.Immediate Actions: Immediately cease the addition of the nitrating agent.[6] Enhance external cooling by adding more ice or salt to the bath.[6] Ensure vigorous stirring to improve heat dissipation.[6] Preventative Measures: Add the nitrating agent dropwise to control the exothermic reaction.[1] Use a jacketed reactor with a circulating coolant for larger-scale reactions.[6]
Presence of Unreacted Starting Material in the Final Product Incomplete reaction; Inefficient purification.Ensure Complete Reaction: Refer to the "Low Yield" section for optimizing reaction conditions. Enhance Purification: Perform recrystallization from a suitable solvent like ethanol.[1] For very pure product, consider column chromatography.[4]
Product is an Oily Substance Instead of a Solid Presence of impurities, particularly isomeric byproducts, can lower the melting point.Purification is Key: The primary solution is rigorous purification. Recrystallization is often effective in separating the desired crystalline product from oily impurities.[1]

Experimental Protocols

Synthesis via Direct Nitration of 3,5-Dimethylbenzoic Acid

This protocol is adapted from established nitration procedures for benzoic acid derivatives.[1][2]

Materials:

  • 3,5-Dimethylbenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3,5-dimethylbenzoic acid in 25 mL of concentrated sulfuric acid.

  • Cool the mixture to a temperature between 0°C and 5°C in an ice-salt bath.[6]

  • Slowly add a pre-cooled mixture of 15 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid to the cooled solution while maintaining the low temperature and stirring vigorously. The addition should be done dropwise to control the exothermic reaction.[1]

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 30-60 minutes.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The solid nitrobenzoic acid isomers will precipitate.

  • Allow the ice to melt completely, then filter the precipitate under suction.

  • Wash the crude product with ice-cold water to remove any residual acid.[1]

  • Purify the crude product by recrystallization from ethanol.[1]

Synthesis via Oxidation of 2,6-Dimethyl-1-nitrobenzene with Potassium Permanganate

This protocol is based on the general procedure for the oxidation of nitrotoluenes.[4]

Materials:

  • 2,6-Dimethyl-1-nitrobenzene

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate or Sodium Hydroxide

  • Water

  • Concentrated Hydrochloric Acid or Sulfuric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethyl-1-nitrobenzene and a solution of sodium carbonate or sodium hydroxide in water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over 1-2 hours. The purple color of the permanganate should disappear as it is consumed.[4]

  • After the addition is complete, continue to reflux the mixture until the purple color no longer fades, indicating the reaction is complete. This may take several hours.[4]

  • Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.[4]

  • Combine the filtrate and washings and cool to room temperature.

  • Slowly acidify the filtrate with concentrated hydrochloric or sulfuric acid until the pH is approximately 1-2. The 3,5-Dimethyl-2-nitrobenzoic acid will precipitate.[4]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain the pure product.

Visualizing the Process

Reaction Pathway: Direct Nitration

Nitration_Pathway 3,5-Dimethylbenzoic Acid 3,5-Dimethylbenzoic Acid Sigma Complex (Intermediate) Sigma Complex (Intermediate) 3,5-Dimethylbenzoic Acid->Sigma Complex (Intermediate) H₂SO₄, HNO₃ 3,5-Dimethyl-2-nitrobenzoic Acid 3,5-Dimethyl-2-nitrobenzoic Acid Sigma Complex (Intermediate)->3,5-Dimethyl-2-nitrobenzoic Acid -H⁺ Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Workup Loss Workup Loss Low Yield->Workup Loss Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Control Temperature Control Temperature Side Reactions->Control Temperature Improve Workup Improve Workup Workup Loss->Improve Workup

Caption: Troubleshooting logic for low product yield.

References

  • Deng, X., et al. (2006). Oxidation of 4-Halo-2-nitrotoluene with Tetrabutylammonium Permanganate in Pyridine: Development and Safety Evaluation. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Oxidation of 4-Nitrotoluene.
  • BenchChem. (2025). Controlling byproduct formation in 3-Methyl-2-nitrobenzoic acid synthesis.
  • BenchChem. (2025). Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids.
  • BenchChem. (2025). The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development.
  • BenchChem. (2025). Technical Support Center: Temperature Control in Nitration of Dimethylbenzoic Acid.
  • Google Patents. (2023). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.

Sources

Technical Support Center: Characterization of Impurities in Crude 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-2-nitrobenzoic acid. The purity of this chemical intermediate is paramount for the success of downstream applications, influencing reaction yields, byproduct formation, and the safety and efficacy of final active pharmaceutical ingredients (APIs). This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address the specific challenges encountered during the analysis and purification of this compound.

I. Understanding the Impurity Landscape: FAQs

This section addresses common questions regarding the types of impurities typically found in crude 3,5-Dimethyl-2-nitrobenzoic acid and their origins.

Q1: What are the most common process-related impurities I should expect in crude 3,5-Dimethyl-2-nitrobenzoic acid?

A1: The impurity profile is heavily dependent on the synthetic route employed. The two primary methods for synthesis are the nitration of 3,5-dimethylbenzoic acid and the oxidation of 1,3-dimethyl-2-nitrobenzene.

  • From Nitration of 3,5-Dimethylbenzoic Acid: The directing effects of the two methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) can lead to the formation of constitutional isomers.

  • From Oxidation of 1,3-Dimethyl-2-nitrobenzene: This route can result in incomplete oxidation or over-oxidation.[1][2]

A summary of potential impurities is provided in the table below.

Impurity NameChemical StructureLikely Origin
3,5-Dimethyl-4-nitrobenzoic acid C₉H₉NO₄Isomeric byproduct of nitration[3]
3,5-Dimethyl-6-nitrobenzoic acid C₉H₉NO₄Isomeric byproduct of nitration
Unreacted 3,5-Dimethylbenzoic acid C₉H₉O₂Incomplete nitration[4]
Unreacted 1,3-Dimethyl-2-nitrobenzene C₈H₉NO₂Incomplete oxidation[1]
2-Nitro-1,3-benzenedicarboxylic acid C₈H₅NO₆Over-oxidation of 1,3-dimethyl-2-nitrobenzene[1]
Residual Nitric/Sulfuric Acid HNO₃ / H₂SO₄Remnants from nitration reaction[1]

Q2: Can degradation products be a source of impurities?

A2: Yes. Nitroaromatic compounds can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are crucial for identifying potential degradants that might arise during storage or in subsequent reaction steps.[5]

Q3: Which analytical technique is the most suitable for routine purity testing of 3,5-Dimethyl-2-nitrobenzoic acid?

A3: For routine quality control, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[5][6] It offers excellent resolution, sensitivity, and reproducibility for quantifying the main component and known impurities. A well-developed HPLC method can separate the target molecule from its closely related isomers and other process-related impurities.[7][8]

Q4: When is it necessary to use more advanced techniques like LC-MS or qNMR?

A4:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable when you encounter unknown peaks in your HPLC chromatogram. It provides molecular weight information, which is a critical first step in identifying the structure of a novel impurity.[5][9][10][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a reference standard without needing a specific standard for the analyte itself.[6] It relies on comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[12]

II. Troubleshooting Guide: From Analysis to Purification

This section provides solutions to specific problems you may encounter during your experiments.

Workflow for Impurity Characterization

The following diagram outlines a general strategy for the identification and resolution of impurities in your crude product.

G cluster_start Start cluster_analysis Analysis cluster_identification Identification cluster_purification Purification cluster_end Finish start Crude 3,5-Dimethyl-2-nitrobenzoic Acid tlc Initial Screen (TLC) start->tlc Qualitative check hplc Quantitative Purity (HPLC) tlc->hplc Proceed to quantitative hplc_pass Purity > 99%? hplc->hplc_pass id_unknowns Identify Unknowns hplc_pass->id_unknowns No product Purified Product hplc_pass->product Yes lcms LC-MS (Molecular Weight) id_unknowns->lcms nmr NMR (Structure) lcms->nmr Confirm structure nmr->connect_id purify Select Purification Method connect_id->purify recryst Recrystallization purify->recryst For crystalline solids chrom Column Chromatography purify->chrom For difficult separations final_hplc Confirm Purity (HPLC) recryst->final_hplc chrom->final_hplc final_hplc->hplc_pass Re-evaluate

Caption: General workflow for impurity analysis and purification.

Analytical Troubleshooting

Issue 1: My HPLC chromatogram shows significant peak tailing for the main 3,5-Dimethyl-2-nitrobenzoic acid peak.

  • Causality: Peak tailing for acidic analytes like this is a classic problem in RP-HPLC. It's often caused by secondary interactions between the deprotonated carboxylate anion and residual, positively charged silanol groups on the silica-based stationary phase.

  • Solutions:

    • Lower Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Adding an acidifier like 0.1% formic acid or phosphoric acid will keep the analyte in its neutral, protonated form, minimizing silanol interactions.[5]

    • Use an End-Capped Column: Modern, high-quality C18 columns are "end-capped" to mask most of the residual silanol groups. If you are using an older column, switching to a fully end-capped one can dramatically improve peak shape.[5]

    • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion. Try reducing the injection volume or diluting your sample.[5]

    • Employ a Guard Column: A guard column can protect your analytical column from strongly retained impurities that might degrade the stationary phase over time, leading to poor peak shapes.[5]

Issue 2: I am unable to achieve baseline separation between my target compound and a closely eluting impurity, likely an isomer.

  • Causality: Isomers often have very similar polarities, making them difficult to separate on a standard C18 column. Achieving separation requires optimizing the selectivity of the chromatographic system.

  • Solutions:

    • Modify Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching from acetonitrile to methanol (or vice versa) can alter the selectivity and improve resolution.

    • Optimize Temperature: Increasing the column temperature can improve efficiency and sometimes alter selectivity. Try running the analysis at different temperatures (e.g., 30°C, 40°C, 50°C).

    • Change Stationary Phase: If mobile phase optimization fails, the next step is to try a column with a different stationary phase. A phenyl-hexyl or a biphenyl column offers different (π-π) interaction mechanisms compared to a C18 column and can often resolve closely related aromatic compounds.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of your compounds of interest. This gives more time for the separation to occur.

Purification Troubleshooting

Issue 3: I performed a recrystallization, but the purity did not improve significantly, and my yield was low.

  • Causality: Ineffective recrystallization can be due to several factors: choosing a suboptimal solvent, cooling the solution too quickly, or the presence of impurities that co-crystallize with the product.

  • Solutions:

    • Solvent Selection is Key: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[13][14] For nitrobenzoic acids, ethanol, ethanol/water mixtures, or acetic acid/water mixtures are often good starting points.[1][15] Perform small-scale solubility tests with a variety of solvents to find the best one.

    • Slow Cooling is Crucial: Rapid cooling (e.g., plunging a hot flask into an ice bath) causes the product to crash out of solution, trapping impurities within the crystals. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath to maximize crystal formation and purity.[13][14]

    • Address Co-crystallization: If an isomeric impurity is present at a high concentration, it may co-crystallize. In this case, a preliminary purification step may be necessary. An acid-base extraction can help remove neutral impurities, or a pass through a short plug of silica gel could remove more polar or non-polar contaminants before the final recrystallization.[16]

G start Low Purity after Recrystallization q1 Was the correct solvent used? start->q1 q2 Was cooling slow and gradual? q1->q2 Yes sol1 Perform solvent screen. (Ideal: high solubility hot, low solubility cold) q1->sol1 No q3 Is co-crystallization suspected? q2->q3 Yes sol2 Allow solution to cool to RT before ice bath. Insulate flask to slow cooling. q2->sol2 No sol3 Perform pre-purification step. (e.g., Acid-Base Extraction or Flash Chromatography) q3->sol3 Yes end Repeat Recrystallization q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for recrystallization issues.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: HPLC Method for Purity Analysis

This protocol describes a general-purpose, stability-indicating HPLC method for the separation and quantification of 3,5-Dimethyl-2-nitrobenzoic acid and its potential impurities.

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • HPLC-grade acetonitrile, water, and phosphoric acid.

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25-26 min: 80% to 30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution: Accurately weigh and dissolve the 3,5-Dimethyl-2-nitrobenzoic acid reference standard in the diluent to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the crude sample in the same manner to a concentration of approximately 1.0 mg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[5]

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution. The purity can be calculated using the area percent method (assuming all impurities have a similar response factor at 254 nm).

Protocol 2: Recrystallization for Purification

This protocol provides a method for purifying crude 3,5-Dimethyl-2-nitrobenzoic acid.

  • Materials:

    • Crude 3,5-Dimethyl-2-nitrobenzoic acid.

    • Ethanol (95% or absolute).

    • Deionized water.

    • Erlenmeyer flasks, heating mantle or hot plate, Büchner funnel, and filter paper.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).

    • In a separate beaker, heat the ethanol to just below its boiling point.

    • Add the minimum amount of hot ethanol to the Erlenmeyer flask to completely dissolve the crude solid.[1][14] Keep the flask warm on the hot plate during this process.

    • If the solution is highly colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.

    • Once the solid is fully dissolved, remove the flask from the heat. If the solution is clear, proceed to the next step.

    • Slowly add hot water dropwise until the solution just begins to turn cloudy (this is the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[13]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

IV. References

  • BenchChem. (2025). Analytical methods for detecting impurities in 3-Methyl-2-nitrobenzoic acid.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Methyl-3-Nitrobenzoic Acid.

  • Sato, H., et al. (2018). 3-Hydroxy-2-Nitrobenzoic Acid as a MALDI Matrix for In-Source Decay and Evaluation of the Isomers. Journal of the American Society for Mass Spectrometry. [Link]

  • Iartsev, S.D., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Products from 3,5-Dinitrobenzoic Acid.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Barron, L., et al. (2007). Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Bowie, J.H., et al. (1966). Mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • BenchChem. (2025). A Comparative Analysis of Nitrobenzoic Acid Isomers for Researchers and Drug Development Professionals.

  • BenchChem. (2025). Controlling byproduct formation in 3-Methyl-2-nitrobenzoic acid synthesis.

  • Brewster, R.Q., et al. (1929). 3,5-Dinitrobenzoic acid. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

  • University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Cu-catalyzed decarboxylative homocoupling of ortho-nitrobenzoic acids. [Link]

  • Mount Holyoke College. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • Liu, H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid.

  • BenchChem. (2025). The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development.

  • Nelson, M.A., et al. (2018). A new realization of SI for organic chemical measurement: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Analytical and Bioanalytical Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Part 2. [Link]

  • Zhang, X., et al. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • Crew, A.P., et al. (2015). Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation. Google Patents.

  • ResearchGate. (n.d.). HPLC analysis of 2, 4-and 3, 5-dinitrobenzoic acid under the same conditions as nitrobenzoic acid analysis. [Link]

  • Google Patents. (n.d.). Process for purifying 3.5-dimethyl benzoic acid.

  • Fulmer, G.R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Sadegh, C., & Schreck, R.P. (2003). The Spectroscopic Determination of Aqueous Sulfite Using Ellman's Reagent. MURJ. [Link]

  • PubChem. (n.d.). 3,5-Dinitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). UV–vis spectroscopy of 5,5′‐dithiobis (2‐nitrobenzoic acid) (DTNB). [Link]

  • Yathirajan, H.S., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O-H⋯O hydrogen bond with chlorprothixene. Acta Crystallographica Section C, Structural Chemistry. [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purity of 3,5-Dimethyl-2-nitrobenzoic acid. The following sections offer in-depth answers to common purification challenges, detailed experimental protocols, and the scientific rationale behind these recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities in my crude 3,5-Dimethyl-2-nitrobenzoic acid sample?

The nature and quantity of impurities are intrinsically linked to the synthetic route employed. The two primary methods for synthesizing 3,5-Dimethyl-2-nitrobenzoic acid are:

  • Nitration of 3,5-Dimethylbenzoic Acid: This electrophilic aromatic substitution reaction using a mixture of nitric and sulfuric acid can lead to the formation of isomeric byproducts. The directing effects of the two methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing) can result in the formation of other nitro-substituted isomers.

  • Oxidation of 2,6-Dimethylnitrobenzene: The selective oxidation of one of the methyl groups can be challenging. Incomplete oxidation will leave unreacted starting material, while over-oxidation can lead to the formation of dicarboxylic acid byproducts.[1]

Therefore, the most common impurities to anticipate are:

  • Isomeric Nitrobenzoic Acids: Such as 3,5-dimethyl-4-nitrobenzoic acid.[2]

  • Unreacted Starting Materials: 3,5-dimethylbenzoic acid or 2,6-dimethylnitrobenzene.

  • Over-oxidation Products: If the oxidation route is used.

Q2: My recrystallized product has a low melting point and a broad melting range. What does this indicate and how can I fix it?

A low and broad melting point is a classic indicator of an impure solid. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to break the intermolecular forces.

Possible Causes and Solutions:

  • Incomplete Removal of Isomers: Isomers often have very similar solubility profiles, making their separation by a single recrystallization challenging.

  • Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice.

  • Residual Solvent: The sample may not be thoroughly dried.

Troubleshooting Steps:

  • Optimize Recrystallization Solvent: Conduct small-scale solubility tests with a range of solvents to find a system where the desired product has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble in the cold solvent. Ethanol-water or ethanol-hexane mixtures are often good starting points.[1]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3][4]

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization is often necessary.

  • Thorough Drying: Dry the purified crystals under vacuum to ensure all residual solvent is removed.

Q3: I'm observing a persistent yellow color in my purified product. Is this normal, and how can I remove it?

Nitroaromatic compounds are often pale yellow in their pure form. However, a more intense yellow or brownish color can indicate the presence of colored impurities.

Solutions:

  • Activated Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated charcoal can be added. The solution is then boiled for a few minutes and hot-filtered to remove the charcoal and the adsorbed colored impurities.[1][5]

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography provides a more powerful method for separating colored impurities from the desired product.

Q4: When is column chromatography a better choice than recrystallization for purification?

Column chromatography is generally recommended under the following circumstances:

  • Recrystallization is Ineffective: When repeated recrystallizations fail to significantly improve the purity of the product.

  • Similar Solubilities: If the impurities and the desired compound have very similar solubility profiles, making separation by recrystallization difficult.[5][6]

  • Oily Crude Product: If the crude product is an oil and will not crystallize.[6]

  • High Purity Requirement: When a very high degree of purity is essential, for example, for pharmaceutical applications.[5]

Experimental Protocols

Protocol 1: Recrystallization of 3,5-Dimethyl-2-nitrobenzoic Acid

This protocol provides a general guideline for the recrystallization of crude 3,5-Dimethyl-2-nitrobenzoic acid.

1. Solvent Selection:

  • Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water or hexane) to identify an optimal solvent system.[7] The ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude 3,5-Dimethyl-2-nitrobenzoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[3][4] Avoid adding an excess of solvent.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

  • Reheat the solution to boiling for 5-10 minutes.

4. Hot Filtration:

  • If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask can slow the cooling rate.[3]

  • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 3,5-Dimethyl-2-nitrobenzoic Acid

This protocol outlines the purification of 3,5-Dimethyl-2-nitrobenzoic acid using flash column chromatography.

1. Stationary and Mobile Phase Selection:

  • Based on Thin-Layer Chromatography (TLC) analysis, select an appropriate solvent system (mobile phase) that provides good separation of the desired compound from its impurities on a silica gel plate (stationary phase). A typical Rf value for the product should be around 0.2-0.4.[6] A common mobile phase for nitrobenzoic acids is a mixture of hexane and ethyl acetate.[8]

2. Column Packing:

  • Pack a glass column with silica gel using a slurry method with the chosen eluent to ensure a uniform and air-free column bed.[8]

3. Sample Preparation and Loading:

  • Dissolve the crude 3,5-Dimethyl-2-nitrobenzoic acid in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through the column.[6]

  • Collect fractions in test tubes and monitor the elution of the product by TLC.[8]

5. Isolation:

  • Combine the pure fractions as identified by TLC.

  • Remove the solvent using a rotary evaporator to obtain the purified 3,5-Dimethyl-2-nitrobenzoic acid.[6][8]

Data Presentation

Table 1: Troubleshooting Guide for Recrystallization
Problem Possible Cause Solution
Product does not crystallize The solution is not saturated (too much solvent).Evaporate some of the solvent and allow to cool again.[8]
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.[3]
Oily product forms The melting point of the solute is lower than the boiling point of the solvent.Use a lower-boiling solvent or a solvent mixture.
The product is still impure.Repeat the recrystallization or consider column chromatography.
Low recovery of purified product Too much solvent was used.Concentrate the mother liquor and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Use a heated funnel and filter the solution quickly.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.
Table 2: Analytical Techniques for Purity Assessment
Technique Information Provided
Melting Point Analysis A sharp melting point close to the literature value indicates high purity.
Thin-Layer Chromatography (TLC) A quick method to assess the number of components in a sample and monitor the progress of a purification.[8]
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity and can be used to separate isomers effectively.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the chemical structure and identify the presence and nature of impurities.[5]

Visualizations

Purification Workflow

Purification_Workflow Crude Crude 3,5-Dimethyl- 2-nitrobenzoic Acid Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Assessment (TLC, Melting Point) Recrystallization->Purity_Check1 ColumnChromatography Column Chromatography Purity_Check2 Purity Assessment (HPLC, NMR) ColumnChromatography->Purity_Check2 Purity_Check1->ColumnChromatography Purity < 98% Pure_Product Pure Product Purity_Check1->Pure_Product Purity ≥ 98% Purity_Check2->Pure_Product Purity ≥ 99.5% Impure Impure Product Purity_Check2->Impure Purity < 99.5%

Caption: A general workflow for the purification of 3,5-Dimethyl-2-nitrobenzoic acid.

Troubleshooting Logic for Low Purity after Recrystallization

Troubleshooting_Recrystallization Start Low Purity After Recrystallization Check_Solvent Is the solvent system optimized? Start->Check_Solvent Optimize_Solvent Perform solvent screening (e.g., ethanol/water, hexane/ethyl acetate) Check_Solvent->Optimize_Solvent No Check_Cooling Was the cooling process slow? Check_Solvent->Check_Cooling Yes Optimize_Solvent->Start Slow_Cooling Allow solution to cool to RT before ice bath Check_Cooling->Slow_Cooling No Consider_CC Consider Column Chromatography Check_Cooling->Consider_CC Yes Slow_Cooling->Start

Caption: A decision tree for troubleshooting low purity after recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.
  • Benchchem. (n.d.). Controlling byproduct formation in 3-Methyl-2-nitrobenzoic acid synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1102141C - Process for purifying 3.5-dimethyl benzoic acid.
  • Zhang, et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
  • ResearchGate. (n.d.). The solubility of 3,5-dinitrobenzoic acid in seven solvents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. Retrieved from [Link]

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Validation & Comparative

Purity Analysis of Synthesized 3,5-Dimethyl-2-nitrobenzoic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized 3,5-Dimethyl-2-nitrobenzoic acid. As a crucial intermediate in various synthetic pathways, the purity of this compound directly impacts the quality, efficacy, and safety of the final products.[1] This document details experimental protocols, presents comparative data, and offers insights into methodological choices to assist in the development of robust and reliable quality control procedures.

Introduction to Purity Challenges

The synthesis of 3,5-Dimethyl-2-nitrobenzoic acid, typically achieved through the oxidation of 3,5-dimethylnitrobenzene or the nitration of 3,5-dimethylbenzoic acid, can lead to the formation of several process-related impurities.[2] These can include unreacted starting materials, isomeric byproducts (such as 3,5-dimethyl-4-nitrobenzoic acid and 3,5-dimethyl-6-nitrobenzoic acid), and over-oxidation products.[3] Therefore, a highly selective and sensitive analytical method is essential to ensure the purity of the final compound. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for this purpose due to its high resolution and reproducibility.[1][4]

Comparative Analysis of HPLC Methods

The choice of HPLC method parameters, particularly the stationary and mobile phases, is critical for achieving optimal separation of 3,5-Dimethyl-2-nitrobenzoic acid from its potential impurities. This section compares two common RP-HPLC approaches.

Method A: Isocratic Elution with a Standard C18 Column

This method represents a common and straightforward approach for the analysis of aromatic carboxylic acids.[5]

Method B: Gradient Elution with a Phenyl-Hexyl Column

This method utilizes a different stationary phase chemistry to enhance the separation of aromatic compounds through π-π interactions, offering an alternative selectivity.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Isocratic C18Method B: Gradient Phenyl-Hexyl
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (60:40 A:B)Gradient (See Table 2)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL

Table 2: Gradient Profile for Method B

Time (min)% Mobile Phase A% Mobile Phase B
09010
154060
204060
219010
259010

Experimental Protocols

Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid

A common laboratory-scale synthesis involves the oxidation of 3,5-dimethylnitrobenzene.[2]

Materials:

  • 3,5-Dimethylnitrobenzene

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sodium metabisulfite

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, heat a mixture of 3,5-dimethylnitrobenzene, pyridine, and water to 80°C with stirring.

  • Gradually add potassium permanganate to the mixture, maintaining the temperature between 85-90°C.

  • After the addition is complete, continue heating for approximately 1.75 hours.

  • Filter the hot solution and decolorize the filtrate with a few drops of sodium metabisulfite.

  • Evaporate the solution to dryness.

  • Dissolve the residue in water and perform a liquid-liquid extraction to remove unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid and extract the product with ethyl acetate.

  • Wash the combined organic extracts, dry over MgSO₄, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization.

HPLC Sample Preparation

Materials:

  • Synthesized 3,5-Dimethyl-2-nitrobenzoic acid

  • Diluent (Mobile Phase A:Mobile Phase B, 50:50 v/v)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 10 mg of the synthesized 3,5-Dimethyl-2-nitrobenzoic acid.

  • Transfer the sample to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a final concentration of about 100 µg/mL.[1]

  • Sonicate if necessary to ensure complete dissolution.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation and Interpretation

The following tables present hypothetical data from the analysis of a synthesized batch of 3,5-Dimethyl-2-nitrobenzoic acid using the two described HPLC methods.

Table 3: Hypothetical Chromatographic Results

CompoundMethod A (C18) - Retention Time (min)Method B (Phenyl-Hexyl) - Retention Time (min)
Impurity 1 (Starting Material)3.54.2
3,5-Dimethyl-2-nitrobenzoic acid 8.2 12.5
Impurity 2 (Isomer)8.913.8

Table 4: Hypothetical Purity Analysis Results

MethodMain Peak Area (%)Impurity 1 Area (%)Impurity 2 Area (%)Calculated Purity (%)
Method A (C18) 99.250.350.4099.25
Method B (Phenyl-Hexyl) 99.230.360.4199.23

The purity of the sample is determined by the area percent method, where the percentage of the main peak area is calculated relative to the total area of all peaks in the chromatogram.[4]

Method Validation and System Suitability

To ensure the reliability of the analytical results, a system suitability test should be performed before sample analysis. This typically involves multiple injections of a standard solution to evaluate parameters like retention time repeatability, peak area precision, theoretical plates, and tailing factor.[4]

Table 5: Typical System Suitability Criteria

ParameterAcceptance Criteria
Repeatability of Retention Time (%RSD) ≤ 1.0%
Repeatability of Peak Area (%RSD) ≤ 2.0%
Theoretical Plates (N) ≥ 2000
Tailing Factor (T) ≤ 2.0

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of synthesized 3,5-Dimethyl-2-nitrobenzoic acid.

HPLC_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis synthesis Synthesis of 3,5-Dimethyl- 2-nitrobenzoic acid purification Recrystallization synthesis->purification weighing Weighing purification->weighing dissolution Dissolution in Diluent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation (Area % Method) integration->purity_calc report Final Report purity_calc->report

Sources

Comparative study of the acidity of 3,5-Dimethyl-2-nitrobenzoic acid and other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architecture of Acidity

As researchers and application scientists, evaluating the precise acidic strength of functionalized benzoic acids is fundamental to predicting their pharmacokinetic behavior, reactivity, and binding affinities. The acidity of these compounds is strictly governed by the thermodynamic stability of their conjugate carboxylate base. This stability is modulated by a complex interplay of electronic effects (Inductive,


; Resonance, 

) and spatial geometry (steric hindrance and coplanarity).

This guide provides an objective, data-driven comparison of 3,5-Dimethyl-2-nitrobenzoic acid against standard mono-substituted nitrobenzoic acids. By analyzing these molecules through the lens of structural causality, we can practically deconstruct phenomena such as the Ortho Effect and Steric Inhibition of Resonance (SIR).

Quantitative Acidity Data

The experimental and predicted pKa values (in aqueous media at 25°C) reflect the combined steric and electronic contributions of the substituents on the aromatic ring. Lower pKa values indicate a stronger acid and a more highly stabilized conjugate base.

CompoundSubstituent Position(s)Dominant Electronic/Steric EffectspKa Value
Benzoic Acid None (Baseline)N/A4.20
3-Nitrobenzoic Acid Meta

only
3.46[1]
4-Nitrobenzoic Acid Para

and

3.41[2]
3,5-Dimethyl-2-nitrobenzoic Acid Ortho, Meta

,

, Steric Inhibition
~2.28[3]
2-Nitrobenzoic Acid Ortho

,

, Primary Ortho Effect
2.17[4]

Mechanistic Causality: Steric and Electronic Interplay

To move beyond empirical data, we must examine the physical causality driving these pKa shifts.

Inductive and Resonance Constraints (Meta and Para Isomers)

In 3-nitrobenzoic acid and 4-nitrobenzoic acid , acidity is driven exclusively by electronic effects. The nitro group is highly electronegative. In the meta position, it withdraws electron density purely via the sigma framework (Inductive effect,


). In the para position, the nitro group operates via both 

and resonance (

) effects, allowing it to delocalize the negative charge of the carboxylate more effectively, resulting in a lower pKa[5].
The Primary "Ortho Effect" (2-Nitrobenzoic Acid)

2-Nitrobenzoic acid exhibits a dramatic increase in acidity (pKa 2.17) due to the Ortho Effect . The bulky nitro group at the C2 position physically clashes with the adjacent carboxyl (-COOH) group. To relieve this steric strain, the carboxyl group is forced to rotate out of the plane of the benzene ring. Once out of plane, the p-orbital overlap between the aromatic ring and the carboxyl group is severed. This prevents the electron-rich aromatic ring from destabilizing the carboxylate anion via electron donation, locking the conjugate base in a highly stable, resonance-isolated state[2].

Steric Inhibition of Resonance (3,5-Dimethyl-2-nitrobenzoic Acid)

The behavior of 3,5-Dimethyl-2-nitrobenzoic acid (pKa 2.28) introduces a secondary layer of structural complexity. Why is it slightly less acidic than 2-nitrobenzoic acid, despite having the same ortho-nitro substitution?

The answer lies in Steric Inhibition of Resonance (SIR) . The methyl group at the C3 position is extremely close to the C2 nitro group. This secondary steric clash forces the nitro group itself to rotate out of the aromatic plane to minimize repulsion[6]. Because resonance requires perfect coplanarity of the


-system, the twisted nitro group completely loses its ability to withdraw electrons via resonance (

). It is reduced to acting solely via its

effect. Furthermore, the two methyl groups contribute electron-donating inductive (

) and hyperconjugative effects, which incrementally push electron density back toward the carboxylate, destabilizing it slightly compared to the unsubstituted 2-nitrobenzoic acid.

However, because the primary ortho effect on the carboxyl group is still entirely active, the compound remains vastly more acidic than the meta and para isomers.

G A Substituent Architecture on Benzoic Acid B Para/Meta Substitution (Electronic Dominance) pKa ~3.4 A->B C Ortho Substitution (Steric + Electronic) A->C D 2-Nitrobenzoic Acid COOH Out-of-Plane pKa ~2.17 C->D Primary Ortho Effect E 3,5-Dimethyl-2-Nitrobenzoic Acid Bulky C3-Methyl Insertion C->E F Steric Inhibition of Resonance (SIR) NO2 Forced Out-of-Plane E->F Steric Clash (C2-NO2 / C3-CH3) G Net Result: Loss of NO2 (-R) & +I of Methyls pKa ~2.28 F->G Destabilization relative to 2-NBA

Mechanistic workflow detailing steric and electronic effects on nitrobenzoic acid acidity.

Experimental Validation: Precision Potentiometric Protocol

To ensure scientific integrity, pKa values must be determined using a self-validating system . For poorly water-soluble derivatives like 3,5-Dimethyl-2-nitrobenzoic acid, direct aqueous titration is prone to precipitation artifacts. We employ a Cosolvent Extrapolation Method (Yasuda-Shedlovsky) to mathematically eliminate solvent bias and calculate the true thermodynamic aqueous pKa.

Step-by-Step Methodology
  • Calibration: Calibrate a highly sensitive glass-electrode pH meter using traceable buffer standards (pH 4.00, 7.00, and 10.00) at precisely 25.0 ± 0.1°C.

  • Sample Preparation: Prepare 0.01 M solutions of the target acid in a gradient of Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v) to ensure complete thermodynamic dissolution.

  • Titration Environment: Conduct titrations under a steady flow of inert Nitrogen (

    
    ) gas to prevent atmospheric 
    
    
    
    from forming trace carbonic acid, which skews basic equivalence points.
  • Alkaline Titration: Titrate the samples with standardized 0.1 M NaOH, dispensing in micro-aliquots (0.05 mL) near the estimated equivalence point.

  • Derivative Analysis: Plot the first derivative of the titration curve (

    
    ). The exact peak of this derivative mathematically validates the Equivalence Volume (
    
    
    
    ), removing subjective visual interpretation.
  • Extrapolation (The Self-Validation Step): Extract the apparent pKa (which equals the pH at

    
    ) for each solvent mixture. Plot these apparent pKa values against the inverse dielectric constant (
    
    
    
    ) of the respective methanol/water ratios. Extrapolating this linear regression to the dielectric constant of pure water (
    
    
    ) yields the unassailable, true aqueous pKa.

TitrationWorkflow Step1 1. Sample Preparation Dissolution in MeOH/H2O Gradients Step2 2. Potentiometric Titration Standardized 0.1 M NaOH under N2 Step1->Step2 Step3 3. Derivative Analysis Identify V_eq via dpH/dV Peak Step2->Step3 Step4 4. Half-Equivalence Extraction Apparent pKa = pH at V_eq / 2 Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Determine True Aqueous pKa Step4->Step5

Step-by-step potentiometric titration protocol utilizing cosolvent extrapolation.

References

  • PubChem. "3-Nitrobenzoic acid | C7H5NO4 | CID 8497." National Institutes of Health.[Link]

  • Quora Science Contributors. "What is the acidic trend of benzoic acid and meta-, para-, ortho-nitrobenzoic acid?" Quora. [Link]

  • ACS Publications. "A Practical Guide to the Design of Molecular Crystals." (Context for steric out-of-plane molecular geometry). American Chemical Society. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Nitrobenzoic Acid Derivatives

Nitrobenzoic acid derivatives represent a class of small molecules with significant and diverse biological activities. The presence of both a carboxylic acid and a nitro group on the benzene ring imparts unique physicochemical properties that allow for a range of interactions with biological targets. These compounds and their analogs have garnered considerable interest in medicinal chemistry for their potential applications in oncology, inflammation, and infectious diseases.[1] The position and number of nitro and other substituent groups on the aromatic scaffold are critical determinants of their biological effects, making a comparative analysis essential for guiding drug discovery and development efforts.

This guide provides a comprehensive comparison of the biological activity of 3,5-Dimethyl-2-nitrobenzoic acid and structurally related compounds. Due to the limited publicly available experimental data for 3,5-Dimethyl-2-nitrobenzoic acid, this guide will focus on a comparative analysis of well-characterized related compounds to infer its potential biological profile through structure-activity relationships. We will delve into their cytotoxic, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols for key in-vitro assays.

Chemical Characteristics and Synthesis

The biological activity of a compound is intrinsically linked to its chemical structure. This section provides an overview of the synthesis of 3,5-Dimethyl-2-nitrobenzoic acid and its related compounds, highlighting the key structural features that influence their biological properties.

Synthesis of 3,5-Dimethyl-2-nitrobenzoic Acid and Related Compounds

The synthesis of nitrobenzoic acids typically involves two main strategies: the direct nitration of a benzoic acid derivative or the oxidation of a corresponding nitrotoluene.

  • 3,5-Dimethyl-2-nitrobenzoic Acid: The synthesis of this compound can be achieved through the nitration of 3,5-dimethylbenzoic acid. This process involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, where the regioselectivity is influenced by the directing effects of the methyl and carboxylic acid groups.

  • 2-Nitrobenzoic Acid, 3-Nitrobenzoic Acid, and 4-Nitrobenzoic Acid: These isomers are typically synthesized by the nitration of benzoic acid. The carboxylic acid group is a meta-director, leading to 3-nitrobenzoic acid as the major product. The synthesis of 2-nitrobenzoic acid and 4-nitrobenzoic acid often involves the oxidation of the corresponding 2-nitrotoluene and 4-nitrotoluene, respectively.

  • 3,5-Dinitrobenzoic Acid: This compound is synthesized by the nitration of benzoic acid using a stronger nitrating mixture, such as fuming nitric acid and concentrated sulfuric acid.[1] The reaction can also proceed from 3-nitrobenzoic acid to yield the dinitro derivative.[1]

Comparative Biological Activity

The following sections compare the known cytotoxic, anti-inflammatory, and antimicrobial activities of selected nitrobenzoic acid derivatives. This comparative data will serve as a basis for predicting the potential biological profile of 3,5-Dimethyl-2-nitrobenzoic acid.

Cytotoxic Activity

The potential of nitroaromatic compounds to act as anticancer agents is an area of active research. Their mechanism of action can involve the induction of apoptosis and the inhibition of cell proliferation. The MTT assay is a widely used colorimetric method to assess the in-vitro cytotoxic effects of compounds on cancer cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzoic Acid Derivatives

Compound Cell Line IC₅₀ (µM)
2,3-Dihydroxybenzoic Acid MCF-7 (Breast) 8.61 mM (48h)[2]
MDA-MB-231 (Breast) 5.84 mM (48h)[2]
Benzoic Acid Derivative HeLa (Cervical) 100[3]
Benzoic Acid Derivative HeLa (Cervical) 10[3]
Hydroxy Benzoic Acid Derivative DLD-1 (Colorectal) 25.05[3]
HeLa (Cervical) 23.88[3]
MCF-7 (Breast) 48.36[3]
4-Chloro-3-nitrobenzoic acid complex 1 HeLa (Cervical) 8.99 (48h)[4]
A549 (Lung) 11.32 (48h)[4]
HepG2 (Liver) 12.19 (48h)[4]
4-Chloro-3-nitrobenzoic acid complex 2 HepG2 (Liver) 24.46 (48h)[4]
HeLa (Cervical) 35.92 (48h)[4]

| | A549 (Lung) | 44.85 (48h)[4] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Based on the available data for related compounds, it is plausible that 3,5-Dimethyl-2-nitrobenzoic acid could exhibit cytotoxic activity. The presence of the nitro group is a key pharmacophore that can contribute to this effect. The methyl groups may influence its lipophilicity and, consequently, its ability to penetrate cell membranes.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Nitrobenzoic acid derivatives have been investigated for their potential to modulate inflammatory responses. A key target in inflammation is the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

The structural features of 3,5-Dimethyl-2-nitrobenzoic acid, particularly the presence of the nitro group, suggest that it may possess anti-inflammatory properties. The nitro group's electron-withdrawing nature can influence the electronic properties of the molecule and its potential to interact with inflammatory targets.

Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Nitroaromatic compounds have a long history of use as antimicrobial agents, with their mechanism of action often involving the reduction of the nitro group within the microbial cell to generate toxic reactive nitrogen species.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Benzoic Acid Derivatives

Compound Organism MIC (µg/mL)
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives S. aureus Not specified
B. subtilis Not specified
P. aeruginosa Not specified
E. coli Not specified
C. albicans Not specified
C. krusei Not specified
2-Chloro-5-nitrobenzoic Acid Derivatives S. aureus 100 µM (c1)[6]
E. coli 100 µM (c1)[6]
3-Nitrobenzoic acid Bacteria and Fungi Antibacterial agent[7]

| 4-hydroxybenzoic acid | Various bacteria | 36.00-72.00[8] |

The data on related compounds suggests that 3,5-Dimethyl-2-nitrobenzoic acid is a promising candidate for antimicrobial activity. The nitro group is a well-established pharmacophore for antimicrobial action. The dimethyl substitution may modulate its potency and spectrum of activity.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of nitrobenzoic acid derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways are central regulators of inflammation and cell survival.

  • NF-κB Signaling: This pathway plays a critical role in the inflammatory response by regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a key strategy for the development of anti-inflammatory drugs. Some nitro-containing compounds have been shown to modulate NF-κB signaling.

  • MAPK Signaling: The MAPK cascades (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is a hallmark of many cancers. The ability of nitroaromatic compounds to induce oxidative stress can lead to the activation of MAPK pathways, which can, in turn, trigger apoptosis in cancer cells.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates to IκB-NF-κB Complex->NF-κB releases Degradation Degradation IκB-NF-κB Complex->Degradation ubiquitination & degradation of IκB Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression induces Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response Nitrobenzoic Acids Potential Inhibition by Nitrobenzoic Acids Nitrobenzoic Acids->IKK Complex

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Oxidative Stress (from Nitroaromatics) MAPKKK MAPKKK Stress Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK JNK / p38 MAPKK->MAPK phosphorylates MAPK_n JNK / p38 MAPK->MAPK_n translocates to Transcription Factors c-Jun, ATF2, etc. MAPK_n->Transcription Factors activates Apoptosis Genes Apoptotic Gene Expression Transcription Factors->Apoptosis Genes induces Apoptosis Apoptosis Apoptosis Genes->Apoptosis

Experimental Protocols

To facilitate further research, this section provides detailed protocols for the key in-vitro assays discussed in this guide.

MTT Assay for Cytotoxicity

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC₅₀

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a solution containing arachidonic acid and the fluorescent probe to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

MIC_Assay_Workflow Serial Dilution Prepare serial dilutions of compound in broth Inoculation Inoculate with standardized bacterial suspension Serial Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual Inspection Visually inspect for turbidity (growth) Incubation->Visual Inspection MIC Determination Determine lowest concentration with no visible growth Visual Inspection->MIC Determination

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

While direct experimental data for the biological activity of 3,5-Dimethyl-2-nitrobenzoic acid remains limited, a comparative analysis of its structural analogs provides valuable insights into its potential as a bioactive molecule. The presence of the nitro group strongly suggests the possibility of cytotoxic and antimicrobial activities, while the overall structure is amenable to interactions with inflammatory targets.

Future research should focus on the synthesis and in-vitro evaluation of 3,5-Dimethyl-2-nitrobenzoic acid to confirm these predicted activities and to determine its potency and selectivity. Further derivatization of this scaffold could lead to the development of novel therapeutic agents with improved efficacy and safety profiles. The detailed protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.

References

[1] BenchChem. (2025). The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide. Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. (n.d.). [9] Sigma-Aldrich. (n.d.). 3,5-Dimethyl-2-nitrobenzoic acid. [3] BenchChem. (2025). comparative cytotoxicity of 4-Benzyloxy-3,5-dimethylbenzoic acid and related compounds. [5] PubMed. (2000, April 15). Anti-sickling, analgesic and anti-inflammatory properties of 3,5-dimethoxy-4-hydroxy benzoic acid and 2,3,4-trihydroxyacetophenone. [10] Sigma-Aldrich. (n.d.). 3,5-Dimethyl-2-nitrobenzoic acid | 52095-18-8. [2] MDPI. (2025, September 19). Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach. [11] BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Nitroaromatic Compounds. [4] MDPI. (2021, July 1). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [12] Wikipedia. (n.d.). 4-Nitrobenzoic acid. [13] ResearchGate. (n.d.). IC50 values for anti-inflammatory activity determined in RAW264.7.... [6] PMC. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [14] ResearchGate. (n.d.). IC 50 Value of Cytotoxicity (as of %Control) in µM (µg/mL) of the Tested Compounds vs. Cisplatin. [15] ResearchGate. (n.d.). Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). | Download Table. [7] MedchemExpress.com. (n.d.). 3-Nitrobenzoic acid (m-Carboxynitrobenzene) | Bactericide. [16] ResearchGate. (n.d.). The IC 50 values obtained for cytotoxic activity in human cancer cell.... Sigma-Aldrich. (n.d.). 4-Nitrobenzoic acid 98 62-23-7. [17] PubChem. (n.d.). 3,5-Dimethylbenzoic acid | C9H10O2 | CID 10356. [18] Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [19] PubChem. (n.d.). 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782. [20] ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... [21] ANTI-INFLAMMATORY AND ANTI-OXIDANT EFFECT OF RUTIN ON 2, 4, 6- TRINITROBENZENE SULFONIC ACID INDUCED ULCERATIVE COLITIS IN RATS. (n.d.). [8] Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. (2021, June 30). [22] ChemicalBook. (2026, January 13). 2,3-Dimethylbenzoic acid | 603-79-2. [23] PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid | C9H9NO4 | CID 249413. [24] Wikipedia. (n.d.). Ellman's reagent. [25] PMC. (n.d.). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. [26] Santa Cruz Biotechnology. (n.d.). 3,5-Dimethylbenzoic acid | CAS 499-06-9 | SCBT. [27] Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS | CAS 121-92-6 MSDS. [28] ResearchGate. (2026, January 10). (PDF) From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [29] Semantic Scholar. (n.d.). A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. [30] TCI AMERICA. (n.d.). 4-Nitrobenzoic Acid | 62-23-7. [31] Santa Cruz Biotechnology. (n.d.). 2,3-Dimethylbenzoic acid | CAS 603-79-2 | SCBT. [32] Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,5-Dimethylbenzoic Acid | 499-06-9. [33] Anti Inflammatory Activity on the Ethanolic bark extract of Perseaamericana M. (n.d.). [34] Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [35] Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? (2025, February 13). [36] Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. (n.d.). [37] AAT Bioquest. (n.d.). IC50 Calculator. [38] ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table. [39] PubChem. (n.d.). 3-Nitrobenzoic acid | C7H5NO4 | CID 8497. [40] MDPI. (2022, October 26). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. [41] Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. [42] ResearchGate. (n.d.). Literature MIC values for tested antibiotics | Download Table. [43] PMC. (n.d.). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. [44] LCSB I Uni.lu. (2022, June 9). International team discovers endogenous anti-inflammatory substance.

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A Comparative Guide to the Isomeric Effects on the Physicochemical Properties of Dimethyl-nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physicochemical properties, influencing its reactivity, solubility, and biological activity. This guide provides a detailed comparison of dimethyl-nitrobenzoic acid isomers, offering insights into how the positional variations of methyl and nitro groups on the benzoic acid framework dictate their fundamental characteristics. Understanding these isomeric effects is paramount for applications ranging from synthetic chemistry to rational drug design.

Comparative Analysis of Physicochemical Properties

The interplay of electron-donating methyl groups and the electron-withdrawing nitro group, combined with steric factors, results in a distinct property profile for each isomer. The following table summarizes key physicochemical data for several dimethyl-nitrobenzoic acid isomers.

IsomerMelting Point (°C)pKa (Predicted/Experimental)Solubility
2,3-Dimethyl-4-nitrobenzoic acid171-172[1]Data not readily availableInsoluble in water
2,4-Dimethyl-5-nitrobenzoic acidData not readily availableData not readily availableInsoluble in water
2,5-Dimethyl-3-nitrobenzoic acidData not readily availableData not readily availableInsoluble in water
2,5-Dimethyl-4-nitrobenzoic acidData not readily availableData not readily availableInsoluble in water[2]
3,5-Dimethyl-4-nitrobenzoic acid221-223[3][4]3.56 (Predicted)[4]Insoluble in water[4][5]
2,6-Dimethyl-4-nitrobenzoic acidData not readily availableExpected to be highly acidicInsoluble in water

Note: Experimental data for all isomers is not consistently available in public databases. Predicted values and data from structurally similar compounds are used to infer trends where necessary.

Structure-Property Relationships: A Deeper Dive

The observed differences in the properties of dimethyl-nitrobenzoic acid isomers can be rationalized by considering the electronic and steric effects imposed by the substituents.

2.1 Acidity (pKa)

The acidity of a benzoic acid derivative is a measure of the stability of its carboxylate anion. Electron-withdrawing groups, such as the nitro group (-NO2), increase acidity by delocalizing the negative charge of the conjugate base, making the proton more easily donated.[6][7][8] Conversely, electron-donating groups, like methyl groups (-CH3), decrease acidity by intensifying the negative charge on the carboxylate.[9]

  • The Ortho Effect: A significant increase in acidity is often observed when a substituent is in the ortho position relative to the carboxylic acid group.[6][10] This "ortho effect" is a combination of steric and electronic factors.[6] For instance, in 2,6-dimethyl-4-nitrobenzoic acid, the two ortho methyl groups are expected to cause significant steric hindrance, forcing the carboxylic acid group out of the plane of the benzene ring.[9][11] This disruption of coplanarity reduces resonance stabilization of the neutral acid, thereby increasing its acidity relative to other isomers.[9]

  • Electronic Effects: The nitro group's position influences its ability to stabilize the carboxylate anion. When in the ortho or para position, the nitro group can participate in resonance, effectively delocalizing the negative charge and increasing acidity.[7] This effect is generally stronger in the para position compared to the meta position.[12][13] For example, 4-nitrobenzoic acid (pKa ≈ 3.44) is a stronger acid than 3-nitrobenzoic acid (pKa ≈ 3.49).[12] In dimethyl-nitrobenzoic acids, this effect is modulated by the electron-donating methyl groups. In 3,5-dimethyl-4-nitrobenzoic acid, the para-nitro group's electron-withdrawing effect is somewhat counteracted by the two meta-methyl groups.

2.2 Melting Point

The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is determined by intermolecular forces and molecular packing.

  • Symmetry and Packing: Molecules with higher symmetry tend to pack more efficiently into a crystal lattice, leading to higher melting points. The significantly higher melting point of 4-nitrobenzoic acid (242 °C) compared to its ortho (147–148 °C) and meta (140–141 °C) isomers is attributed to its greater symmetry.[12] A similar trend is expected among the dimethyl-nitrobenzoic acid isomers. The high melting point of 3,5-dimethyl-4-nitrobenzoic acid (221-223 °C) suggests a well-ordered crystal structure.[3][4]

  • Intermolecular Forces: Hydrogen bonding between the carboxylic acid groups is a primary intermolecular force in these compounds. The presence of bulky methyl groups can sterically hinder optimal hydrogen bonding, potentially leading to lower melting points.

2.3 Solubility

Solubility is governed by the principle of "like dissolves like." The overall polarity of the molecule, determined by the balance of polar (carboxylic acid, nitro group) and non-polar (methyl groups, benzene ring) functionalities, dictates its solubility in different solvents.

  • Aqueous Solubility: The presence of two non-polar methyl groups generally decreases water solubility. All the dimethyl-nitrobenzoic acid isomers listed are reported to be insoluble or sparingly soluble in water.[2][4][5]

  • Organic Solvents: These compounds are generally more soluble in organic solvents.[12] The solubility in a specific organic solvent will depend on the solvent's polarity. For instance, nitrobenzoic acids show good solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and acetone.[14]

Experimental Protocols for Property Determination

To ensure the reliability of comparative data, standardized experimental protocols are essential. Below are step-by-step methodologies for determining key physicochemical properties.

3.1 Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.[15][16]

Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH).[17][18]

    • Accurately weigh and dissolve the dimethyl-nitrobenzoic acid isomer in a suitable solvent (e.g., a water/ethanol mixture if solubility is low) to a concentration of approximately 1 mM.[17][18]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[17][18]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[17][18]

  • Titration:

    • Place a known volume (e.g., 20 mL) of the acid solution into a beaker with a magnetic stir bar.[17]

    • Add a sufficient volume of 0.15 M KCl.

    • Immerse the calibrated pH electrode into the solution.[17][18]

    • Add the NaOH titrant in small, precise increments, recording the pH after each addition.[17][18]

    • Continue the titration until the pH has stabilized in the basic region (e.g., pH 12-12.5).[17][18]

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest inflection).

    • The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.[15]

    • The pH at the half-equivalence point is equal to the pKa of the acid.[15]

    • Perform the titration in triplicate to ensure reproducibility.[17]

Workflow for pKa Determination:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1 M NaOH & 0.15 M KCl D Mix Acid Solution & KCl in Beaker A->D B Prepare ~1 mM Acid Solution B->D C Calibrate pH Meter (pH 4, 7, 10) E Titrate with NaOH, Record pH C->E D->E F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Find Half-Equivalence Point G->H I pKa = pH at Half-Equivalence H->I

Caption: Workflow for pKa determination by potentiometric titration.

3.2 Determination of Solubility by the Shake-Flask Method

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound.[19]

Methodology:

  • Sample Preparation: Add an excess amount of the solid dimethyl-nitrobenzoic acid isomer to a series of vials containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).[19][20]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[19][21][22]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[19][21]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the sample if necessary.

    • Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[19][22] This requires the prior creation of a calibration curve with known concentrations of the compound.

  • Reporting: The measured concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Workflow for Solubility Determination:

Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid to Solvent B Seal & Agitate at Constant Temperature (24-72h) A->B C Centrifuge or Filter to Remove Solid B->C D Withdraw Supernatant C->D E Quantify Concentration (UV-Vis or HPLC) D->E

Caption: Workflow for solubility determination by the shake-flask method.

3.3 Determination of Melting Point by the Capillary Method

This is a common and straightforward method for determining the melting point of a crystalline solid.[23][24]

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.[25][26]

    • Pack the powdered sample into a capillary tube to a height of 2-4 mm.[25][26]

  • Measurement:

    • Place the capillary tube into a melting point apparatus.[23][27]

    • Heat the sample rapidly to about 15-20°C below the expected melting point.[25][27]

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[25]

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[25]

    • Record the temperature at which the last solid crystal melts (the clear point).[23]

    • The melting point is reported as this temperature range.[25] Pure substances typically have a sharp melting range of 1-2°C.[26]

Workflow for Melting Point Determination:

Melting_Point_Determination cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation A Dry and Grind Sample to a Fine Powder B Pack into Capillary Tube (2-4 mm) A->B C Place in Apparatus B->C D Heat Rapidly to ~15°C Below MP C->D E Slow Heating Rate (1-2°C/min) D->E F Record Temp. at First Liquid Droplet E->F G Record Temp. at Complete Melting F->G H Report Melting Range G->H

Caption: Workflow for melting point determination by the capillary method.

Conclusion

The isomeric form of dimethyl-nitrobenzoic acids has a profound impact on their physicochemical properties. Acidity is largely governed by the electronic interplay of the nitro and methyl groups and is significantly enhanced by the ortho effect. Melting point is closely tied to molecular symmetry and crystal packing efficiency, while solubility is dictated by the overall molecular polarity. A thorough understanding and experimental characterization of these properties are crucial for any researcher or developer working with these compounds, as they directly influence reaction outcomes, purification strategies, and potential biological applications.

References

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  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]

  • Grokipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Centurion University. (n.d.). II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Retrieved from [Link]

  • Study.com. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • LookChem. (n.d.). 3,5-DIMETHYL-4-NITROBENZOIC ACID|3095-38-3. Retrieved from [Link]

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Retrieved from [Link]

  • chemsrc.com. (2025, February 5). 2,5-dimethyl-4-nitro-benzoic acid. Retrieved from [Link]

  • ideXlab. (n.d.). 4 Nitrobenzoic Acid - Explore the Science & Experts. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved from [Link]

  • Quora. (n.d.). Which is more acidic, 4-sulfobenzoic acid or 2,6-dimethyl-4-nitrobenzoic acids?. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 3,5-Dimethyl-2-nitrobenzoic Acid and 3,5-Dinitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis, particularly in pharmaceutical and materials science, the selection of building blocks is paramount. Benzoic acid derivatives, with their versatile reactivity, serve as critical intermediates. This guide provides an in-depth comparative analysis of two such derivatives: 3,5-Dimethyl-2-nitrobenzoic acid and 3,5-dinitrobenzoic acid. While structurally similar, the electronic and steric differences imparted by their substituents—methyl versus nitro groups—lead to profoundly different chemical behaviors. We will explore how these differences dictate the reactivity of both the carboxylic acid function and the aromatic nucleus, providing researchers with the foundational knowledge to select the appropriate reagent for their specific synthetic goals. This guide synthesizes theoretical principles with actionable experimental protocols and data to illuminate the distinct chemical personalities of these two molecules.

Introduction: A Tale of Two Acids

At first glance, 3,5-Dimethyl-2-nitrobenzoic acid and 3,5-dinitrobenzoic acid share a common benzoic acid core. However, the nature of their substituents creates a stark contrast in their electronic and steric profiles, which in turn governs their reactivity.

  • 3,5-Dinitrobenzoic acid is characterized by the presence of two powerful electron-withdrawing nitro (–NO₂) groups. These groups significantly reduce the electron density of the aromatic ring and increase the acidity of the carboxylic acid.[1][2]

  • 3,5-Dimethyl-2-nitrobenzoic acid , conversely, features two electron-donating methyl (–CH₃) groups and one electron-withdrawing nitro group.[3][4] This combination creates a more complex electronic environment. Furthermore, the placement of the nitro group in the ortho position relative to the carboxylic acid introduces significant steric considerations.[5][6]

This guide will dissect these differences, focusing on two primary areas of reactivity: the acidity and reactions of the carboxylic acid group, and the susceptibility of the aromatic ring to substitution.

Theoretical Analysis: The Decisive Role of Substituents

The reactivity of a substituted benzoic acid is fundamentally controlled by the interplay of inductive and resonance effects, as well as steric hindrance.

2.1 Electronic Effects: A Push-Pull Dynamic
  • Nitro Group (–NO₂): Acts as a strong electron-withdrawing group (EWG) through both the negative inductive effect (-I) and the negative resonance effect (-M).[3][7] This delocalizes electron density from the ring, stabilizing negative charges that form during reactions.

  • Methyl Group (–CH₃): Acts as an electron-donating group (EDG) primarily through the positive inductive effect (+I) and hyperconjugation.[4][8] This increases the electron density of the ring.

In 3,5-dinitrobenzoic acid , the two meta-nitro groups work in concert to pull electron density from the carboxylate group, thereby stabilizing the conjugate base and increasing acidity.[9]

In 3,5-Dimethyl-2-nitrobenzoic acid , the situation is more nuanced. The two methyl groups donate electron density, which tends to decrease acidity.[3] However, the potent electron-withdrawing nitro group, especially from the ortho position, significantly increases acidity due to a strong inductive pull and the "ortho effect."[5][10]

Caption: Electronic influence of substituents on the two benzoic acids.

2.2 Steric Hindrance: The Ortho Effect

In 3,5-Dimethyl-2-nitrobenzoic acid, the bulky nitro group at the ortho position forces the carboxylic acid group to twist out of the plane of the benzene ring.[6][11] This phenomenon, known as Steric Inhibition of Resonance (SIR), has two major consequences:

  • It disrupts the resonance between the carboxyl group and the ring, which paradoxically increases the acidity of the proton.[12]

  • It shields the carbonyl carbon of the carboxylic acid, potentially hindering the approach of nucleophiles in reactions like esterification.[5][10]

Comparative Reactivity: Acidity (pKa)

The most direct measure of the electronic effects on the carboxylic acid is its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.

CompoundKey SubstituentsPredicted Dominant EffectsLiterature pKa Value
Benzoic Acid (Reference)NoneBaseline~4.20[5]
3,5-Dinitrobenzoic acid Two meta-NO₂ groupsStrong electron withdrawal (-I, -M)~2.82 [1][2][13]
3,5-Dimethyl-2-nitrobenzoic acid One ortho-NO₂, two meta-CH₃Strong ortho effect, inductive withdrawal (-I) vs. donation (+I)~2.17 (approximated from 2-Nitrobenzoic acid)[5][14][15]

Analysis: The data clearly shows that both substituted acids are significantly stronger than benzoic acid. The two strong electron-withdrawing nitro groups in 3,5-dinitrobenzoic acid lower its pKa to 2.82.[1][13] Remarkably, despite having two electron-donating methyl groups, the "ortho effect" in 3,5-Dimethyl-2-nitrobenzoic acid is so powerful that it is predicted to be the stronger acid of the two. The steric hindrance caused by the ortho-nitro group forces the carboxylic acid out of the ring's plane, which, combined with the group's powerful inductive pull, leads to a pKa even lower than that of the dinitro-substituted acid.[5][10][11] The pKa of 2-nitrobenzoic acid is approximately 2.17, providing a strong basis for this comparison.[5][14]

Comparative Reactivity: Carboxylic Acid Derivatization

A crucial reaction for benzoic acids is their conversion into esters or amides. The Fischer esterification serves as an excellent model to compare the reactivity at the carboxyl group.[16][17]

4.1 Proposed Experiment: Kinetic Study of Fischer Esterification

This protocol is designed to quantify the rate of esterification for both acids under identical conditions, providing a direct comparison of their reactivity towards nucleophilic attack.

Objective: To determine the relative rate constants for the acid-catalyzed esterification of 3,5-Dimethyl-2-nitrobenzoic acid and 3,5-dinitrobenzoic acid with methanol.

Methodology:

  • Preparation: In separate, identical reaction vessels, dissolve an equimolar amount (e.g., 1.0 mmol) of each acid in a large excess of dry methanol (e.g., 20 mL).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each vessel.[17]

  • Reaction: Place both vessels in a temperature-controlled bath (e.g., 60°C) and start a timer.

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 100 µL) from each reaction.

  • Quenching: Immediately quench each aliquot in a vial containing a known volume of a suitable solvent and an internal standard (e.g., 1 mL of acetonitrile with dodecane).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the methyl ester product.

  • Data Processing: Plot the concentration of the product versus time for each reaction and determine the initial reaction rate.

Caption: Experimental workflow for the kinetic analysis of esterification.

4.2 Predicted Outcome and Interpretation
CompoundKey Factors at Carbonyl CarbonPredicted Relative Rate
3,5-Dinitrobenzoic acid Highly electrophilic due to two –NO₂ groups. No steric hindrance at the reaction center.Faster
3,5-Dimethyl-2-nitrobenzoic acid Electrophilic, but sterically hindered by the ortho-NO₂ group.Slower

Interpretation: The rate of Fischer esterification is highly dependent on the electrophilicity of the carbonyl carbon and the steric accessibility for the nucleophile (methanol).[17][18]

  • For 3,5-dinitrobenzoic acid , the two powerful EWGs make the carbonyl carbon extremely electron-deficient and thus highly susceptible to nucleophilic attack. With no ortho substituents, the reaction site is sterically accessible.

  • For 3,5-Dimethyl-2-nitrobenzoic acid , the ortho-nitro group creates significant steric hindrance, which will likely impede the approach of the methanol nucleophile to the carbonyl carbon.[10] This steric factor is expected to be the dominant influence, leading to a slower reaction rate compared to the dinitro isomer, even though its carbonyl carbon is also activated.

Comparative Reactivity: Aromatic Ring Substitution

The nature of the substituents also dramatically alters the reactivity of the benzene ring itself, particularly towards Electrophilic Aromatic Substitution (EAS).[19]

  • 3,5-Dinitrobenzoic acid: The aromatic ring is substituted with three strong deactivating groups (two –NO₂ and one –COOH).[20] This makes the ring extremely electron-poor and highly resistant to attack by electrophiles.[21] Forcing conditions would be required for any further substitution, which would be directed to the C-2, C-4, or C-6 positions (meta to all groups).

  • 3,5-Dimethyl-2-nitrobenzoic acid: This ring presents a more complex scenario. It has two activating methyl groups and two deactivating nitro and carboxyl groups.[3][4] Overall, the ring is significantly less deactivated than 3,5-dinitrobenzoic acid. Electrophilic attack is feasible and would be directed by the activating methyl groups to the positions ortho and para to them (C-4 and C-6), avoiding the sterically hindered positions.

Conclusion

While both 3,5-Dimethyl-2-nitrobenzoic acid and 3,5-dinitrobenzoic acid are valuable synthetic intermediates, their reactivity profiles are distinct and complementary.

  • 3,5-Dinitrobenzoic acid is the reagent of choice when the primary goal is a reaction at the carboxylic acid group , such as esterification or amide formation, where its high electrophilicity and lack of steric hindrance ensure rapid conversion.[2][22] Its aromatic ring is, for most practical purposes, inert.

  • 3,5-Dimethyl-2-nitrobenzoic acid , while being a stronger acid due to the ortho effect, is likely less reactive in nucleophilic additions at the carboxyl group due to severe steric hindrance. However, its aromatic ring remains amenable to further functionalization via electrophilic substitution, making it a more versatile scaffold for building molecular complexity on the aromatic core.

This guide underscores the importance of a nuanced understanding of substituent effects. By appreciating the subtle interplay of electronic and steric factors, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References
  • Benchchem. A Comparative Analysis of Acidity: 2-Nitrobenzoic Acid vs. 3-Nitrobenzoic Acid.

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  • ChemicalBook. 3,5-Dinitrobenzoic acid CAS#: 99-34-3.

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  • Scribd. Reactivity of Methyl and Nitro Benzene.

  • ResearchGate. Mechanism of the esterification between benzoic acid (and derivatives)...

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  • Making Molecules. Electrophilic Aromatic Substitution.

  • Dalal Institute. Substituent and Reaction Constants.

  • Benchchem. Fischer Esterification of Benzoic Acid with Ethanol: Application Notes and Protocols.

  • University of Babylon. Chapter 15 Reactions of Aromatic Compounds.

  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights.

  • A to Z Chemistry. Ortho effect.

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

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  • Dalal Institute. Reaction Mechanism: Structure and Reactivity.

  • Wikipedia. Electrophilic aromatic directing groups.

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  • PMC. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 3,5-Dimethyl-2-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of 3,5-Dimethyl-2-nitrobenzoic acid. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the necessary information to ensure a safe laboratory environment. The following procedures are based on established best practices for handling aromatic nitro compounds and should be implemented in conjunction with your institution's specific safety protocols.

Hazard Identification and Risk Assessment

Based on analogous compounds, 3,5-Dimethyl-2-nitrobenzoic acid should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][4][9][11][12][14][15][16]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][4][9][11][12][14][15][16]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][6][9][11][12][15][16]

  • Harmful if Swallowed: Ingestion may be harmful and could cause gastrointestinal disturbances.[2][6][8][9][15]

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The proper selection and use of PPE are the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling 3,5-Dimethyl-2-nitrobenzoic acid.

Situation Required PPE Specifications and Best Practices
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards are mandatory.[1][2][5]
Hand ProtectionChemically resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for any signs of degradation or punctures before use.[1]
Protective ClothingA standard laboratory coat is required to protect against skin contact.[2]
Risk of Dust/Aerosol Generation Respiratory ProtectionOperations that may generate dust should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask should be used.[1]
Large Spills or Uncontrolled Release Full Body ProtectionIn the event of a large spill, more extensive PPE is required, including splash goggles, a full chemical-resistant suit, a dust respirator, boots, and gloves. A self-contained breathing apparatus (SCBA) may be necessary depending on the scale of the spill.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for minimizing the risks associated with 3,5-Dimethyl-2-nitrobenzoic acid.

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure with the potential to generate dust, the use of a chemical fume hood is strongly recommended.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4][5][10]

  • PPE Inspection: Before initiating any work, meticulously inspect all PPE for damage or wear. Compromised equipment must not be used.[1]

3.2. Chemical Handling

  • Weighing and Transfer: To minimize dust generation, conduct weighing and transferring of the solid compound in a fume hood or a designated containment area.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][10] Do not breathe in dust.[3][5]

  • Personal Hygiene: After handling is complete and before leaving the work area, wash hands and any exposed skin thoroughly.[1][4] Eating, drinking, or smoking in the laboratory is strictly prohibited.[3]

3.3. Storage

  • Container Integrity: Keep the container tightly closed when not in use.[2][3][5]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[2][10][11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][4] If contact lenses are present and can be easily removed, do so. Continue rinsing.[1][4] Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical advice.[9]

  • Inhalation: Move the individual to fresh air immediately.[2][4] If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[10] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

  • Spills: For small spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, clean, dry, and closed container for disposal.[2] Ensure adequate ventilation. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing 3,5-Dimethyl-2-nitrobenzoic acid must be treated as hazardous waste.

  • Waste Collection: Collect all waste material in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[6] Do not allow the chemical to enter drains or water systems.[7][13] Contact your institution's environmental health and safety department for specific disposal guidance.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with 3,5-Dimethyl-2-nitrobenzoic acid.

PPE_Workflow start Start: Handling 3,5-Dimethyl-2-nitrobenzoic acid routine_handling Routine Handling of Small Quantities? start->routine_handling dust_risk Risk of Dust or Aerosol Generation? routine_handling->dust_risk No ppe_base Required PPE: - Safety Goggles/Glasses - Nitrile Gloves - Lab Coat routine_handling->ppe_base Yes spill_risk Large Spill or Uncontrolled Release? dust_risk->spill_risk No ppe_respirator Additional PPE: - Work in Fume Hood or - Wear N95 Dust Mask dust_risk->ppe_respirator Yes ppe_full Full Body Protection: - Splash Goggles - Chemical Suit - Dust Respirator/SCBA - Boots & Gloves spill_risk->ppe_full Yes end_procedure Proceed with Experimental Protocol spill_risk->end_procedure No ppe_base->dust_risk ppe_respirator->spill_risk ppe_full->end_procedure

Caption: PPE Selection Workflow for 3,5-Dimethyl-2-nitrobenzoic Acid.

References

  • Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid - Benchchem. (n.d.).
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